molecular formula C12H16N2O4 B1607348 Diethyl 1,2-phenylenedicarbamate CAS No. 6324-13-6

Diethyl 1,2-phenylenedicarbamate

Cat. No.: B1607348
CAS No.: 6324-13-6
M. Wt: 252.27 g/mol
InChI Key: XRVGYXSUXNKZBE-UHFFFAOYSA-N
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Description

Diethyl 1,2-phenylenedicarbamate, identified by CAS Number 6324-13-6, is a phenyl carbamate derivative with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound belongs to a class of organic molecules widely used in the design of molecular receptors due to the presence of carbonyl (C=O) and amino (N—H) groups, which are functional groups capable of acting as donors and acceptors in the formation of hydrogen bonds . These properties make it a valuable building block in supramolecular chemistry for creating host-guest complexes through noncovalent interactions . Its primary research application is in the study of mechanochemistry and molecular recognition. Specifically, diethyl N,N'-(1,3-phenylene)dicarbamate has been demonstrated to form selective host-guest complexes with active pharmaceutical ingredients such as theophylline (a bronchodilator) via solvent-assisted grinding . This complexation involves a conformational change of one of the ethyl carbamate groups, triggered by the formation of a specific N—H···O=C hydrogen bond with the guest molecule, a mechanism that can be monitored through techniques like IR spectroscopy and X-ray diffraction . This selective binding behavior is of significant interest for developing applications in drug delivery systems, molecular diagnostics, and sensors . Furthermore, phenyl carbamate groups are commonly explored in organic synthesis as precursors to isocyanates and in pharmaceutical research for their biological activity, which includes applications as acetylcholinesterase inhibitors and antiparasitic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-[2-(ethoxycarbonylamino)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-3-17-11(15)13-9-7-5-6-8-10(9)14-12(16)18-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVGYXSUXNKZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90979276
Record name Diethyl 1,2-phenylenebis(hydrogen carbonimidate)
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Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6324-13-6
Record name NSC29104
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 1,2-phenylenebis(hydrogen carbonimidate)
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Foundational & Exploratory

An In-Depth Technical Guide to the Thermal Stability and Degradation of Diethyl 1,2-phenylenedicarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive understanding of a compound's thermal stability is paramount in pharmaceutical development and manufacturing. This guide provides a detailed technical overview of the thermal stability and degradation profile of Diethyl 1,2-phenylenedicarbamate. By synthesizing established analytical principles with data from analogous chemical structures, this document aims to equip researchers with the foundational knowledge to anticipate and interpret the thermal behavior of this and related aromatic dicarbamate compounds. This guide emphasizes the causality behind experimental design and data interpretation, fostering a proactive approach to formulation and process development.

Introduction to Diethyl 1,2-phenylenedicarbamate

Diethyl 1,2-phenylenedicarbamate is an aromatic dicarbamate, a class of compounds with applications in organic synthesis and as precursors to polyurethanes and other polymers. The stability of the carbamate linkage is a critical factor in its handling, storage, and application, particularly under thermal stress. Understanding its thermal decomposition pathways is essential for predicting potential impurities, ensuring product quality, and maintaining safety during manufacturing processes.

Thermal Stability Profile

The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. This is a critical parameter in drug development, as it influences manufacturing processes, storage conditions, and shelf-life. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2]

Predicted Thermal Properties
Thermal PropertyPredicted Range/ValueAnalytical Technique
Decomposition Onset Temperature (Tonset) 250 - 350 °CThermogravimetric Analysis (TGA)
Melting Point (Tm) Not definitively known; requires DSC analysis.Differential Scanning Calorimetry (DSC)
Primary Degradation Products Phenylenediisocyanate, Ethanol, Carbon DioxidePyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Table 1: Predicted Thermal Properties of Diethyl 1,2-phenylenedicarbamate

Experimental Methodologies for Thermal Analysis

To experimentally determine the thermal stability of Diethyl 1,2-phenylenedicarbamate, a combination of TGA, DSC, and Py-GC-MS would be employed.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It provides quantitative information about thermal decomposition, including the onset temperature and the percentage of mass loss.

Experimental Protocol:

  • Sample Preparation: A small, representative sample of Diethyl 1,2-phenylenedicarbamate (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), which is the peak of the derivative thermogravimetric (DTG) curve.

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol:

  • Sample Preparation: A small amount of Diethyl 1,2-phenylenedicarbamate (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating, cooling, and isothermal steps. A common heating rate is 10 °C/min.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

DSC Experimental Workflow

Degradation Pathways and Mechanisms

The thermal degradation of carbamates can proceed through several pathways, with the most common being the dissociation into an isocyanate and an alcohol. For Diethyl 1,2-phenylenedicarbamate, this would involve the cleavage of the carbamate linkages.

Proposed Degradation Mechanism

Based on studies of similar aromatic carbamates, the primary thermal degradation pathway for Diethyl 1,2-phenylenedicarbamate is likely to be a two-step process involving the sequential cleavage of the two carbamate groups.

Step 1: The first carbamate group decomposes to form an isocyanate intermediate and ethanol.

Step 2: The second carbamate group on the intermediate decomposes to yield 1,2-phenylenediisocyanate and another molecule of ethanol.

Further decomposition at higher temperatures could lead to the formation of carbon dioxide and other smaller molecules.

Degradation_Pathway A Diethyl 1,2-phenylenedicarbamate B Intermediate Isocyanate A->B Heat - Ethanol C 1,2-Phenylenediisocyanate B->C Heat - Ethanol E Carbon Dioxide C->E Further Decomposition D Ethanol

Proposed Thermal Degradation Pathway
Identification of Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile products of thermal decomposition.[5][6] The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

  • Sample Preparation: A very small amount of Diethyl 1,2-phenylenedicarbamate is placed in a pyrolysis tube.

  • Pyrolysis: The sample is rapidly heated to a temperature above its decomposition point (e.g., 400 °C).

  • GC Separation: The pyrolysis products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection and Identification: The separated components enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to a library of known compounds for identification.

Conclusion and Recommendations

This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation of Diethyl 1,2-phenylenedicarbamate, based on established principles and data from analogous compounds. While direct experimental data for this specific molecule is limited, the proposed degradation pathway involving the formation of phenylenediisocyanate and ethanol is chemically sound and supported by literature on similar aromatic carbamates.

For professionals in drug development and manufacturing, it is crucial to conduct empirical studies using TGA, DSC, and Py-GC-MS to confirm the thermal properties of Diethyl 1,2-phenylenedicarbamate. This will enable the establishment of safe handling and processing parameters, predict potential degradation products, and ensure the quality and stability of the final product.

References

  • Mettler-Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. User-Com, 1/2000. Available at: [Link]

  • Saeed, A. A. H., et al. (2021). Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. MDPI. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). DSC vs TGA: A Simple Comparison Guide. Available at: [Link]

  • Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]

  • AZoOptics. (2023). Py-GC/MS in Biomass Pyrolysis: Mechanisms and Applications. Available at: [Link]

  • Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • Digital CSIC. (2020). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. Available at: [Link]

  • SciELO. (2023). Carbamates: Are they “Good” or “Bad Guys”?. Available at: [Link]

Sources

The Unseen Scaffold: A Technical History of Phenylenedicarbamate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the discovery and history of phenylenedicarbamate compounds, a class of molecules that, while not always in the spotlight, form a critical scaffold in medicinal chemistry and materials science. We will delve into the foundational principles of their synthesis, the evolution of their preparation, and the subsequent discovery of their diverse applications, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Architectural Significance of the Phenylenedicarbamate Core

Phenylenedicarbamates are a class of organic compounds characterized by a central phenylenediamine ring to which two carbamate groups are attached. The carbamate functional group, an ester of carbamic acid, bestows upon these molecules a unique combination of stability and reactivity, making them versatile building blocks in a variety of chemical contexts. Their structural rigidity, derived from the aromatic core, coupled with the hydrogen bonding capabilities of the carbamate linkages, has made them attractive scaffolds for rational drug design and the synthesis of advanced polymers. This guide will trace the scientific journey of these compounds, from their conceptual origins in the early days of organic synthesis to their current role in cutting-edge research.

The Dawn of Aromatic Chemistry and the Rise of Synthetic Dyes

The story of phenylenedicarbamates is intrinsically linked to the broader history of synthetic organic chemistry, which took flight in the 19th century. A pivotal moment was the accidental synthesis of mauveine, the first synthetic dye, by William Henry Perkin in 1856. This discovery ignited a fervent exploration of aromatic compounds, particularly those derived from coal tar, such as aniline and its derivatives. The burgeoning dye industry not only provided a vast new palette of colors but also laid the groundwork for the systematic investigation of the reactions of aromatic amines, the essential precursors to phenylenedicarbamates. The development of methods to manipulate these aromatic building blocks was a crucial prerequisite for the eventual synthesis of more complex structures like the phenylenedicarbamates.

The Genesis of the Carbamate Functional Group

The synthesis of the first carbamate, ethyl carbamate, from the reaction of urea with ethanol, dates back to the mid-19th century. However, the most significant early advancements in carbamate synthesis involved the use of phosgene (carbonyl chloride), a highly reactive and toxic gas. Phosgene's use in World War I spurred further research into its reactivity, leading to a deeper understanding of its reactions with alcohols and amines to form chloroformates and carbamoyl chlorides, respectively.[1] These intermediates became the workhorses for the synthesis of a wide array of carbamates. The traditional synthesis of aryl carbamates, for instance, involves the reaction of phenols with phosgene to produce phenyl carbonochloridates, which are then treated with amines.[2]

The Logical Leap: From Aromatic Amines to Phenylenedicarbamates

While a singular, celebrated discovery of the first phenylenedicarbamate compound is not prominent in the historical literature, their creation can be seen as a logical and inevitable extension of established carbamate chemistry to bifunctional aromatic amines. Once the reactions of monofunctional aromatic amines with phosgene and its derivatives were well-understood, it was a natural progression for organic chemists to apply this knowledge to phenylenediamines.

The fundamental reaction pathway for the synthesis of a simple phenylenedicarbamate, such as diethyl 1,4-phenylenedicarbamate, would have involved the reaction of p-phenylenediamine with two equivalents of ethyl chloroformate. This reaction, depicted below, would have been readily achievable with the chemical tools available in the late 19th or early 20th century.

G cluster_reactants Reactants cluster_products Products p-Phenylenediamine p-Phenylenediamine Reaction + p-Phenylenediamine->Reaction Ethyl Chloroformate (2 eq.) Ethyl Chloroformate (2 eq.) Ethyl Chloroformate (2 eq.)->Reaction Diethyl 1,4-phenylenedicarbamate Diethyl 1,4-phenylenedicarbamate HCl (2 eq.) HCl (2 eq.) Reaction->Diethyl 1,4-phenylenedicarbamate Reaction->HCl (2 eq.)

Conceptual reaction for the formation of a simple phenylenedicarbamate.

The Evolution of Synthetic Strategies: Towards Greener Pastures

For much of the 20th century, the synthesis of phenylenedicarbamates and their derivatives relied heavily on phosgene-based reagents. However, the extreme toxicity of phosgene has driven the development of safer, "phosgene-free" synthetic routes in recent decades. These modern methods are not only safer but often offer improved selectivity and efficiency.

A significant advancement has been the use of organic carbonates, such as dimethyl carbonate, as carbamoylating agents. The synthesis of aromatic dicarbamates is a key area of green chemistry research, as these compounds are precursors to diisocyanates, the building blocks of polyurethanes.[3]

Representative Modern Synthesis of a Phenylenedicarbamate Derivative

The following protocol details a contemporary, phosgene-free approach to the synthesis of a substituted phenylenedicarbamate, adapted from modern synthetic methodologies.

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives:

This procedure describes the synthesis of a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, which have shown promising anti-inflammatory activity.[4]

Step 1: Synthesis of tert-butyl 2-aminophenylcarbamate

  • To a solution of o-phenylenediamine in a suitable solvent (e.g., dichloromethane), add one equivalent of di-tert-butyl dicarbonate.

  • The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The mono-Boc-protected product, tert-butyl 2-aminophenylcarbamate, is then isolated and purified by column chromatography.

Step 2: Amide Coupling to Yield the Final Product

  • The purified tert-butyl 2-aminophenylcarbamate is dissolved in an appropriate solvent (e.g., dimethylformamide).

  • To this solution, a substituted carboxylic acid, a coupling reagent (e.g., EDCI), and an activator (e.g., HOBt) are added.

  • The reaction mixture is stirred at room temperature until completion, as monitored by TLC.

  • The final product is isolated by extraction and purified by recrystallization or column chromatography.

G o-Phenylenediamine o-Phenylenediamine Mono-Boc Protection Mono-Boc Protection o-Phenylenediamine->Mono-Boc Protection Di-tert-butyl dicarbonate tert-butyl 2-aminophenylcarbamate tert-butyl 2-aminophenylcarbamate Mono-Boc Protection->tert-butyl 2-aminophenylcarbamate Amide Coupling Amide Coupling tert-butyl 2-aminophenylcarbamate->Amide Coupling Substituted Carboxylic Acid, EDCI, HOBt tert-butyl 2-(substituted benzamido) phenylcarbamate tert-butyl 2-(substituted benzamido) phenylcarbamate Amide Coupling->tert-butyl 2-(substituted benzamido) phenylcarbamate

Workflow for the synthesis of substituted phenylenedicarbamate derivatives.

From Academic Curiosities to High-Value Compounds: The Applications of Phenylenedicarbamates

The initial interest in phenylenedicarbamates was likely academic, driven by the desire to explore the reactivity of aromatic diamines. However, as our understanding of structure-activity relationships grew, so too did the applications of these versatile scaffolds.

Medicinal Chemistry

A significant number of phenylenedicarbamate derivatives have been synthesized and evaluated for their biological activities. Their rigid core provides a stable platform for the precise positioning of functional groups that can interact with biological targets.

  • Anti-inflammatory Agents: As mentioned, certain tert-butyl phenylenedicarbamate derivatives have demonstrated potent anti-inflammatory properties, with some compounds showing activity comparable to the standard drug indomethacin.[4]

  • Antimicrobial Agents: Other derivatives have been synthesized and found to possess significant antimicrobial activity against a range of bacteria and fungi.[5]

Materials Science: The Precursors to Polyurethanes

Phenylenedicarbamates are crucial intermediates in the phosgene-free synthesis of aromatic diisocyanates, which are essential monomers for the production of polyurethanes. Aromatic diisocyanates are reacted with polyols to create these versatile polymers, which are used in a vast array of applications, from foams and elastomers to coatings and adhesives.[6] The development of efficient and environmentally friendly methods for producing aromatic dicarbamates is therefore a key area of research in sustainable polymer chemistry.[3]

A Deeper Dive: The Prominence of Di-tert-butyl Phenylenedicarbamates

Among the various phenylenedicarbamate derivatives, those bearing tert-butoxycarbonyl (Boc) protecting groups are particularly noteworthy. Di-tert-butyl dicarbonate is a widely used reagent for the introduction of the Boc protecting group onto amines.[7] The resulting di-Boc-protected phenylenediamines are stable, crystalline solids that are highly valuable intermediates in multi-step organic synthesis. The Boc groups can be readily removed under acidic conditions, allowing for the selective unmasking of the amino groups for further functionalization.

Compound Precursors Key Reagents Primary Application
tert-butyl 2-(substituted benzamido) phenylcarbamateo-Phenylenediamine, Substituted carboxylic acidDi-tert-butyl dicarbonate, EDCI, HOBtAnti-inflammatory agents[4]
Di-tert-butyl 1,4-phenylenedicarbamatep-PhenylenediamineDi-tert-butyl dicarbonateSynthetic intermediate
Aromatic Dicarbamates (general)Aromatic diaminesOrganic carbonates (e.g., dimethyl carbonate)Precursors to polyurethanes[3]

Conclusion: A Continuing Legacy

The history of phenylenedicarbamate compounds is a testament to the incremental yet powerful nature of scientific progress. From their conceptual beginnings in the crucible of 19th-century organic chemistry to their current-day applications in medicine and materials science, these seemingly simple molecules have proven to be remarkably versatile. The ongoing drive for greener and more efficient synthetic methods ensures that the story of phenylenedicarbamates is far from over. As our ability to precisely control molecular architecture continues to advance, we can expect to see new and innovative applications of this enduring chemical scaffold emerge in the years to come.

References

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
  • The Beginnings of Chemical Synthesis. McGill University.
  • A Brief History of Synthetic Organic Colorants. SpecialChem.
  • Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity.
  • DI-tert-BUTYL DICARBON
  • A green route to polyurethanes: oxidative carbonylation of industrially relevant aromatic diamines by CO 2 -based methyl form
  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update.
  • US20090149621A1 - Polyurethanes cured with amines and their preparation.
  • Phosgene use in World War 1 and early evaluations of p

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Methodological & Application

Application Notes and Protocols: Diethyl 1,2-Phenylenedicarbamate as a Versatile Synthon for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Core and the Strategic Utility of Diethyl 1,2-Phenylenedicarbamate

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous blockbuster drugs with a wide range of therapeutic activities, including antiviral, anticancer, and anthelmintic properties.[1][2][3] The synthesis of these vital pharmaceutical agents often relies on the versatile chemistry of o-phenylenediamine (OPD) and its derivatives.[4][5] However, the handling of OPD can be challenging due to its sensitivity to air oxidation.

This application note presents Diethyl 1,2-phenylenedicarbamate as a stable, crystalline, and easy-to-handle synthon for the construction of key benzimidazole-based pharmaceutical intermediates. The carbamate functionalities serve as protected amine groups that can be readily activated for intramolecular cyclization reactions, offering a strategic advantage in multi-step syntheses. We will explore the chemical rationale for its use and provide a detailed protocol for its application in the synthesis of a crucial anthelmintic drug intermediate.

The Chemical Rationale: Intramolecular Cyclization to the Benzimidazole Core

The synthetic utility of Diethyl 1,2-phenylenedicarbamate lies in its ability to undergo intramolecular cyclization to form a stable benzimidazole ring system. This transformation is typically achieved by reaction with a suitable one-carbon electrophile, which serves to introduce the C2 atom of the benzimidazole ring. The reaction proceeds through the initial formation of an intermediate that, upon heating or treatment with a promoter, eliminates ethanol and cyclizes.

The general workflow for this transformation can be visualized as follows:

G cluster_reactants Reactants cluster_process Process A Diethyl 1,2-phenylenedicarbamate C Intermediate Adduct A->C B One-Carbon Electrophile (e.g., Cyanamide, Chloroformate) B->C D Intramolecular Cyclization (Heat or Catalyst) C->D E 2-Substituted Benzimidazole Intermediate D->E

Caption: General workflow for the synthesis of 2-substituted benzimidazoles.

Application Protocol: Synthesis of Methyl 2-Benzimidazolecarbamate

Methyl 2-benzimidazolecarbamate is a key intermediate in the synthesis of several anthelmintic drugs, including albendazole and mebendazole.[6] This protocol details a robust method for the synthesis of this intermediate from Diethyl 1,2-phenylenedicarbamate.

Experimental Workflow

G A Step 1: Synthesis of Diethyl 1,2-phenylenedicarbamate (o-Phenylenediamine + Ethyl Chloroformate) B Step 2: Cyclization Reaction (Diethyl 1,2-phenylenedicarbamate + Cyanamide) A->B C Step 3: Work-up and Isolation (Precipitation and Filtration) B->C D Step 4: Purification (Recrystallization) C->D E Final Product: Methyl 2-Benzimidazolecarbamate D->E

Caption: Workflow for the synthesis of Methyl 2-Benzimidazolecarbamate.

Step 1: Synthesis of Diethyl 1,2-Phenylenedicarbamate

This initial step prepares the starting material. While Diethyl 1,2-phenylenedicarbamate can be commercially sourced, this synthesis from the more fundamental precursor, o-phenylenediamine, is provided for completeness.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Ethyl chloroformate (2.2 eq)

  • Pyridine (2.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine in dichloromethane.

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate dropwise via the dropping funnel, maintaining the temperature below 5 °C. The addition of a slight excess of ethyl chloroformate ensures complete reaction of both amino groups.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude Diethyl 1,2-phenylenedicarbamate by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a white to off-white crystalline solid.

Step 2: Cyclization to form Methyl 2-Benzimidazolecarbamate

This is the key transformation where the benzimidazole ring is formed.

Materials:

  • Diethyl 1,2-phenylenedicarbamate (1.0 eq)

  • Cyanamide (1.5 eq)

  • Hydrochloric acid (catalytic amount)

  • Ethanol

Procedure:

  • To a round-bottom flask, add Diethyl 1,2-phenylenedicarbamate and ethanol.

  • Add cyanamide to the suspension.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture. The acid protonates one of the carbamate carbonyls, making it more electrophilic and facilitating the initial nucleophilic attack by the other amino group.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • During reflux, an intramolecular cyclization occurs, followed by the elimination of ethanol to form the benzimidazole ring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add water to the reaction mixture to precipitate the product.

  • Filter the resulting solid, wash with cold water, and then with a small amount of cold ethanol to remove any unreacted starting material.

  • Dry the solid under vacuum to obtain the crude Methyl 2-benzimidazolecarbamate.

Data and Expected Results
ParameterDiethyl 1,2-phenylenedicarbamateMethyl 2-Benzimidazolecarbamate
Molecular Formula C₁₂H₁₆N₂O₄C₉H₉N₃O₂
Molecular Weight 252.27 g/mol 191.19 g/mol
Appearance White to off-white crystalline solidWhite to light tan powder
Expected Yield > 90% (from OPD)75-85%
Melting Point Approx. 110-112 °CApprox. 300 °C (decomposes)
Key Spectroscopic Data ¹H NMR: signals for aromatic protons, CH₂ and CH₃ of ethyl groups, and NH protons. IR: N-H stretching, C=O stretching of carbamate.¹H NMR: signals for aromatic protons, CH₃ of the methyl ester, and NH protons. IR: N-H stretching, C=O stretching of carbamate.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. The progress of each reaction can be reliably monitored by TLC. The identity and purity of the final product, Methyl 2-benzimidazolecarbamate, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The high melting point and characteristic spectroscopic data of the product serve as reliable indicators of a successful synthesis. The expected yields are based on typical laboratory-scale preparations of similar benzimidazole derivatives.

Conclusion

Diethyl 1,2-phenylenedicarbamate is a valuable and underutilized synthon in the synthesis of pharmaceutical intermediates. Its stability and predictable reactivity make it an excellent alternative to o-phenylenediamine for the construction of the benzimidazole core. The provided protocol for the synthesis of Methyl 2-benzimidazolecarbamate demonstrates a practical application of this reagent, offering a reliable pathway to a key building block for a class of important anthelmintic drugs. This approach highlights a strategic use of carbamate protecting group chemistry to facilitate the efficient synthesis of complex heterocyclic targets.

References

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. National Center for Biotechnology Information. [Link]

  • o-Phenylenediamine - Wikipedia. Wikipedia. [Link]

  • Albendazole | C12H15N3O2S | CID 2082 - PubChem. National Center for Biotechnology Information. [Link]

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

  • The Crucial Role of o-Phenylenediamine in Modern Chemical Synthesis. PR Newswire. [Link]

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Application Notes and Protocols for Diethyl 1,2-phenylenedicarbamate in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Diethyl 1,2-phenylenedicarbamate in Supramolecular Architectures

In the landscape of supramolecular chemistry, the rational design of molecular building blocks capable of predictable self-assembly is paramount. Diethyl 1,2-phenylenedicarbamate, a molecule possessing a rigid phenyl backbone and two adjacent hydrogen-bonding carbamate functionalities, presents itself as a compelling candidate for the construction of intricate supramolecular structures. The strategic ortho-positioning of the diethylcarbamate groups offers a unique stereochemical arrangement for forming intramolecular hydrogen bonds and directing intermolecular interactions. This, in turn, can lead to the formation of discrete molecular assemblies, extended one-dimensional tapes, or two-dimensional sheets, all driven by the well-defined N-H···O=C hydrogen bonds characteristic of carbamates.[1]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the supramolecular applications of Diethyl 1,2-phenylenedicarbamate. While direct literature on the supramolecular chemistry of the 1,2-isomer is nascent, we will draw upon established principles and the well-documented behavior of its 1,3-isomer to provide robust protocols and insightful application perspectives.[1] The methodologies outlined herein are designed to be self-validating, providing a logical framework for the synthesis, characterization, and utilization of this promising molecule in host-guest chemistry, molecular recognition, and the development of novel supramolecular polymers.

Core Principles: Hydrogen Bonding and Conformational Dynamics

The supramolecular behavior of Diethyl 1,2-phenylenedicarbamate is primarily governed by the interplay of hydrogen bonding and conformational flexibility. The carbamate group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), predisposing the molecule to form strong and directional intermolecular interactions.[1]

The ortho-disposition of the carbamate groups on the phenyl ring is expected to favor intramolecular hydrogen bonding, creating a more planar and rigid conformation. This pre-organization can be a key factor in achieving high selectivity in host-guest interactions. However, rotation around the C-N and C-O bonds allows for conformational isomers (endo and exo), which can be influenced by the presence of a guest molecule. As observed with the 1,3-isomer, the binding of a guest can trigger a conformational change to optimize the hydrogen bonding interactions within the host-guest complex.[1]

Synthesis of Diethyl 1,2-phenylenedicarbamate

A reliable synthesis of Diethyl 1,2-phenylenedicarbamate is the foundational step for its application in supramolecular chemistry. The following protocol is adapted from established methods for the synthesis of related dicarbamates.

Protocol 1: Synthesis of Diethyl 1,2-phenylenedicarbamate

Materials:

  • 1,2-Phenylenediamine

  • Ethyl chloroformate

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1,2-phenylenediamine (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (2.2 equivalents) to the solution with stirring.

  • Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (2.2 equivalents) dropwise to the cooled solution via a dropping funnel. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization:

  • Confirm the structure and purity of the synthesized Diethyl 1,2-phenylenedicarbamate using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

  • Expected FT-IR peaks: N-H stretching (~3300 cm⁻¹), C=O stretching (~1700 cm⁻¹).[1]

Application in Host-Guest Chemistry

The pre-organized arrangement of hydrogen bonding sites in Diethyl 1,2-phenylenedicarbamate makes it an excellent candidate for a molecular host. The cleft formed by the two carbamate groups can selectively bind guest molecules that are complementary in size, shape, and hydrogen bonding capabilities. A prime example of a potential guest is theophylline, which has been shown to form a stable complex with the 1,3-isomer.[1]

Protocol 2: Formation and Characterization of a Host-Guest Complex with Theophylline

This protocol utilizes mechanochemistry, a solvent-free or low-solvent method that can promote the formation of novel solid-state structures.

Materials:

  • Diethyl 1,2-phenylenedicarbamate (Host)

  • Theophylline (Guest)

  • Mortar and pestle (agate or porcelain)

  • Small amount of a volatile solvent (e.g., dichloromethane or acetone)

  • Spatula

  • Vials for sample storage

Procedure:

  • Preparation: Weigh equimolar amounts of Diethyl 1,2-phenylenedicarbamate and theophylline.

  • Grinding: Place the powders in the mortar. Add a few drops of the volatile solvent (liquid-assisted grinding).

  • Mechanochemical Reaction: Grind the mixture vigorously with the pestle for 15-30 minutes. The solvent will evaporate during the process.

  • Sample Collection: Scrape the resulting powder from the mortar and transfer it to a clean, labeled vial.

Characterization of the Host-Guest Complex:

  • FT-IR Spectroscopy: Compare the FT-IR spectrum of the ground product with the spectra of the individual host and guest. A shift in the N-H and C=O stretching frequencies of the carbamate and theophylline is indicative of hydrogen bond formation within the complex.[1]

  • Powder X-ray Diffraction (PXRD): The PXRD pattern of the complex should be distinct from the patterns of the starting materials, indicating the formation of a new crystalline phase.

  • Solid-State NMR (¹³C CP/MAS): Changes in the chemical shifts of the carbon atoms, particularly those of the carbamate and theophylline rings, can confirm the formation of the complex and provide insights into the local electronic environment.[1]

  • Single-Crystal X-ray Diffraction: Growing single crystals of the complex (e.g., by slow evaporation from a suitable solvent) will provide unambiguous proof of its structure and the specific intermolecular interactions.

Technique Expected Observations for Complex Formation
FT-IR Shift in N-H and C=O vibrational frequencies of both host and guest.
PXRD A new diffraction pattern, different from a simple physical mixture.
Solid-State NMR Changes in the chemical shifts of carbons in both host and guest molecules.
Single-Crystal XRD Determination of the precise 3D structure of the host-guest complex.

Self-Assembly and Supramolecular Polymerization

The directional nature of the N-H···O=C hydrogen bonds can drive the self-assembly of Diethyl 1,2-phenylenedicarbamate into ordered supramolecular structures, such as one-dimensional tapes or two-dimensional sheets.[1] The study of these self-assembled structures is crucial for applications in materials science and nanotechnology.

Protocol 3: Inducing and Characterizing Self-Assembled Structures

Materials:

  • Diethyl 1,2-phenylenedicarbamate

  • A range of solvents with varying polarities (e.g., chloroform, THF, methanol, toluene)

  • Glass vials

  • Microscope slides and coverslips

  • Atomic Force Microscope (AFM) or Transmission Electron Microscope (TEM) grids

Procedure:

  • Solution Preparation: Prepare solutions of Diethyl 1,2-phenylenedicarbamate in different solvents at various concentrations. Gentle heating may be required to aid dissolution.

  • Inducing Self-Assembly:

    • Slow Evaporation: Allow the solvent to evaporate slowly from the solutions at room temperature.

    • Vapor Diffusion: Place a vial containing the solution inside a larger sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent will slowly diffuse into the solution, inducing precipitation/crystallization.

    • Cooling: Slowly cool a saturated solution from an elevated temperature.

  • Characterization of Self-Assembled Morphologies:

    • Optical Microscopy: Examine the resulting solids under a polarized light microscope to observe the morphology of the crystals or aggregates.

    • Scanning Electron Microscopy (SEM): For larger assemblies, SEM can provide high-resolution images of the surface topography.

    • AFM/TEM: For nanoscale structures, deposit a dilute solution onto a suitable substrate (e.g., mica for AFM, carbon-coated grid for TEM) and allow it to dry. Image the surface to visualize the self-assembled nanostructures.

Visualizing Supramolecular Interactions

Diagram 1: Molecular Structure and Hydrogen Bonding Sites

Caption: Molecular structure of Diethyl 1,2-phenylenedicarbamate highlighting hydrogen bond donor (N-H) and acceptor (C=O) sites.

Diagram 2: Proposed Host-Guest Interaction with Theophylline

cluster_host Diethyl 1,2-phenylenedicarbamate (Host) cluster_guest Theophylline (Guest) Host_NH1 N-H Phenyl_Ring Phenyl Ring Guest_CO C=O Host_NH1->Guest_CO H-Bond Host_CO1 C=O Host_NH2 N-H Host_CO2 C=O Guest_NH N-H Guest_NH->Host_CO2 H-Bond

Caption: Schematic of the proposed hydrogen bonding interactions between Diethyl 1,2-phenylenedicarbamate and Theophylline.

Diagram 3: Experimental Workflow for Host-Guest Complexation

cluster_analysis Characterization Start Equimolar Host and Guest Grinding Liquid-Assisted Grinding Start->Grinding Product Host-Guest Complex Powder Grinding->Product FTIR FT-IR Product->FTIR PXRD PXRD Product->PXRD SSNMR Solid-State NMR Product->SSNMR

Caption: Workflow for the mechanochemical synthesis and characterization of a host-guest complex.

Conclusion and Future Outlook

Diethyl 1,2-phenylenedicarbamate is a molecule with significant, yet largely unexplored, potential in supramolecular chemistry. The protocols and application notes provided herein offer a solid framework for initiating research into its self-assembly and host-guest properties. By leveraging the well-understood chemistry of its 1,3-isomer and the fundamental principles of hydrogen bonding, researchers can unlock new possibilities in molecular recognition, crystal engineering, and the development of novel functional materials. Future work should focus on obtaining single-crystal structures of the pure compound and its supramolecular adducts to definitively establish its interaction motifs. Such studies will undoubtedly pave the way for the rational design of more complex and functional supramolecular systems based on this versatile building block.

References

  • García-Báez, E. V., et al. (2024). Molecular structure and selective theophylline complexation by conformational change of diethyl N,N′-(1,3-phenylene)dicarbamate. Acta Crystallographica Section C: Structural Chemistry, 80(6). Available at: [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of Diethyl 1,2-phenylenedicarbamate for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the chemical derivatization of Diethyl 1,2-phenylenedicarbamate, a scaffold of significant interest in medicinal chemistry. The carbamate functional group is a cornerstone in modern drug design, contributing to the structural and functional properties of numerous therapeutic agents used in treating a wide array of diseases.[1][2] The strategic modification of the parent Diethyl 1,2-phenylenedicarbamate molecule is a key approach to modulate its physicochemical properties, enhance its target engagement, and ultimately amplify its biological activity. This document outlines detailed protocols for N-Alkylation and N-Acylation, explains the scientific rationale behind these derivatization strategies, and provides a workflow for preliminary biological screening of the resulting novel chemical entities.

Introduction: The Rationale for Derivatization

Diethyl 1,2-phenylenedicarbamate presents a robust and versatile core structure for chemical modification. The presence of two carbamate moieties on an aromatic ring offers multiple points for derivatization. The carbamate group itself is a valuable pharmacophore due to its chemical stability, ability to participate in hydrogen bonding, and its role as a bioisostere for the peptide bond.[1]

The primary objective of derivatizing this scaffold is to explore the structure-activity relationship (SAR) and develop analogues with improved therapeutic potential.[3][4][5][6] Key goals of derivatization include:

  • Enhanced Potency: Modifications can improve the binding affinity of the molecule to its biological target.

  • Modulated Lipophilicity: Altering the molecule's solubility in lipids can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes.

  • Improved Metabolic Stability: Introducing groups that block sites of metabolic action can increase the half-life of the compound in vivo.[7]

  • Diversified Biological Activity: Small chemical changes can lead to novel or enhanced activities, such as antimicrobial or anticancer effects, which have been observed in various carbamate-containing compounds.[8]

This guide focuses on two primary, high-yield derivatization strategies: N-Alkylation and N-Acylation of the carbamate nitrogen atoms.

Derivatization Strategies & Mechanistic Insights

The nitrogen atoms of the carbamate groups in Diethyl 1,2-phenylenedicarbamate are the most logical points for derivatization. Deprotonation of these nitrogens creates potent nucleophiles that can react with a variety of electrophiles.

Strategy 1: N-Alkylation
  • Expertise & Causality: The introduction of alkyl or benzyl groups directly onto the carbamate nitrogen is a classic strategy to increase lipophilicity and introduce new van der Waals or hydrophobic interactions with a target protein. The selection of a mild base, such as cesium carbonate (Cs₂CO₃), is crucial. Unlike stronger bases like sodium hydride (NaH), Cs₂CO₃ is less likely to promote unwanted side reactions like hydrolysis of the ethyl ester groups, thus ensuring the integrity of the core scaffold. Tetrabutylammonium iodide (TBAI) can be employed as a phase-transfer catalyst to enhance the reaction rate, particularly with less reactive alkyl halides.[9]

Strategy 2: N-Acylation
  • Expertise & Causality: N-Acylation introduces a second carbonyl group, which can act as a hydrogen bond acceptor and significantly alter the electronic landscape of the molecule. N-acyl carbamates are also key intermediates in organic synthesis.[10] Lewis acids like zinc chloride (ZnCl₂) can catalyze this reaction by activating the acylating agent (e.g., an acid anhydride), making it more electrophilic and susceptible to attack by the carbamate nitrogen.[10][11] This method avoids the use of strong acids or bases that could compromise the molecule's stability.[10][12]

Visualization of Derivatization Workflow

The overall process from the parent molecule to biological evaluation is outlined below.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation Start Diethyl 1,2-phenylenedicarbamate (Parent Scaffold) N_Alkylation Strategy 1: N-Alkylation (e.g., R-Br, Cs2CO3) Start->N_Alkylation N_Acylation Strategy 2: N-Acylation (e.g., (RCO)2O, ZnCl2) Start->N_Acylation Purification Purification (Column Chromatography) N_Alkylation->Purification N_Acylation->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization Screening In Vitro Screening (e.g., Antimicrobial Assay) Characterization->Screening Submit Pure Derivatives Data_Analysis Data Analysis (Determine MIC/IC50) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: General workflow for derivatization and evaluation.

Detailed Experimental Protocols

A. General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood. Reagents were sourced from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents should be used where specified. Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of N,N'-Dialkyl-Diethyl 1,2-phenylenedicarbamate Derivatives

This protocol details a robust method for the N-alkylation of the parent scaffold.

  • Materials:

    • Diethyl 1,2-phenylenedicarbamate

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (2.2 equivalents)

    • Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

    • Tetrabutylammonium iodide (TBAI) (0.1 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Hexanes

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with magnetic stirrer

    • Reflux condenser and heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Glass column for chromatography

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Diethyl 1,2-phenylenedicarbamate (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).

    • Add cesium carbonate (3.0 eq) and TBAI (0.1 eq) to the solution.

    • Stir the mixture at room temperature for 15 minutes.

    • Add the alkyl halide (2.2 eq) dropwise to the stirring suspension.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

    • Separate the layers. Wash the organic layer twice with water, then once with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure N,N'-dialkylated product.

    • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: Synthesis of N,N'-Diacyl-Diethyl 1,2-phenylenedicarbamate Derivatives

This protocol describes a Lewis acid-catalyzed approach for N-acylation.

  • Materials:

    • Diethyl 1,2-phenylenedicarbamate

    • Acid anhydride (e.g., acetic anhydride, propionic anhydride) (2.5 equivalents)

    • Zinc chloride (ZnCl₂), anhydrous (0.2 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stirrer

    • Inert atmosphere setup (nitrogen or argon)

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve Diethyl 1,2-phenylenedicarbamate (1.0 eq) in anhydrous DCM.

    • Add anhydrous zinc chloride (0.2 eq) to the solution.

    • Add the acid anhydride (2.5 eq) to the mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purification: The resulting crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure N,N'-diacylated derivative.

    • Characterization: Verify the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: In Vitro Antimicrobial Screening (Broth Microdilution Assay)

This protocol provides a standardized method to assess the antimicrobial activity of the newly synthesized derivatives.

  • Principle: This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Synthesized derivatives dissolved in Dimethyl Sulfoxide (DMSO) to a stock concentration (e.g., 10 mg/mL).

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Sterile 96-well microtiter plates.

    • Positive control antibiotic (e.g., Ciprofloxacin).

    • Negative control (DMSO vehicle).

  • Procedure:

    • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to the final required concentration (approx. 5 x 10⁵ CFU/mL).

    • In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. The final volume in each well should be 100 µL.

    • Add 100 µL of the bacterial inoculum to each well, bringing the total volume to 200 µL.

    • Include a positive control (antibiotic), a negative control (broth and inoculum only), and a sterility control (broth only).

    • Incubate the plates at 37 °C for 18-24 hours.

    • Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the well remains clear).

Data Presentation: Structure-Activity Relationship Table

Data from derivatization and screening should be systematically organized to facilitate SAR analysis.

Compound ID Modification Type R Group Yield (%) MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
Parent -H->128>128
ALK-01 N-AlkylationBenzyl783264
ALK-02 N-AlkylationEthyl8564128
ACYL-01 N-AcylationAcetyl911632
ACYL-02 N-AcylationPropionyl88816

Table 1: Hypothetical data illustrating the results from the synthesis and antimicrobial screening of derivatized compounds. This data suggests that N-acylation, particularly with a larger propionyl group, may be a more effective strategy for enhancing antimicrobial activity in this scaffold.

Conclusion and Future Directions

The protocols detailed in this application note provide a validated and logical pathway for the derivatization of Diethyl 1,2-phenylenedicarbamate. By systematically applying N-alkylation and N-acylation strategies, researchers can generate a library of novel compounds for biological screening. The initial SAR data, as exemplified in the hypothetical table, can guide further optimization efforts. Future work could involve exploring a wider range of alkyl and acyl groups, introducing heterocyclic moieties, or investigating more complex modifications like bioisosteric replacement of the carbamate linkage to further enhance potency and refine the ADME properties of this promising scaffold.[13][14]

References

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  • Google Patents. (2022). CN115925543A - Synthesis method of diethyl phenylethylmalonate.
  • Qin, X., et al. (n.d.). Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. Advanced Materials Research.
  • Cheng, C., Ma, X., & Wei, Z. (n.d.). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate.
  • Google Patents. (1991). US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol.
  • Semantic Scholar. (n.d.). N-Acylation of sulfonamides using N-acylbenzotriazoles.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYxN83LrdpTVWrcsFjJaORdCiHJOjDupzcr755ix2s4zU9BzzxSHcg97QADRXucpDhCrnu-nv_1gjQIrZ8gZDHszsYyL0Vglj8y9ZZ_qZk24PQVeEOsFAkenG7DhXrKfz7ePaaDGCqiL3FQjKtIaiR_eTlTApwUp3vs0Bb8TxYxgBW0V_1wEONJCFvBIl2YCxVG6ep09BFJ3dQbb2hsksY7CXkm-FdddOfkGzJ7mFwgON9YqrVGZRosaMqlObC4OwRg64WCf21JbVFZ3LeVIZjTA==
  • RSC Publishing. (n.d.). Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances.
  • Vaillard, V. A., et al. (2014). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. ResearchGate.
  • Sciforum. (n.d.). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs).
  • Dai, Y., et al. (n.d.). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. PMC.
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  • ResearchGate. (n.d.). Synthesis of Carbamate Derivatives of Biological Interest.
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  • Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres.
  • MDPI. (n.d.). Recent Advances in the Chemistry of Metal Carbamates.
  • Semantic Scholar. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones.
  • ResearchGate. (n.d.). Efficient and selective N-alkylation of carbamates in the presence of Cs 2CO 3 and TBAI.
  • Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors.
  • Hypha Discovery Blogs. (n.d.). Bioisosteres that influence metabolism.
  • Premjanu, N., & Jaynthy, C. (2014). Antimicrobial activity of diethyl phthalate: An insilico approach. ResearchGate.
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Application Note: A Scalable Laboratory Synthesis of Diethyl 1,2-phenylenedicarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of Diethyl 1,2-phenylenedicarbamate, a valuable building block in organic and supramolecular chemistry. The described method is based on the reaction of o-phenylenediamine with ethyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction principles, detailed step-by-step procedures, critical safety considerations, and key insights for scaling up production within a laboratory setting. The protocol emphasizes safety, reliability, and reproducibility, ensuring a high-purity final product.

Introduction and Scientific Principle

Diethyl 1,2-phenylenedicarbamate is a versatile organic compound whose structure, featuring two carbamate functionalities on a benzene ring, makes it an excellent precursor for various heterocyclic compounds and a subject of study in molecular recognition and host-guest chemistry.[1] The synthesis is fundamentally a double acylation of an aromatic diamine.

The core of this synthesis is the nucleophilic acyl substitution reaction. The nucleophilic amino groups (-NH₂) of o-phenylenediamine attack the electrophilic carbonyl carbon of ethyl chloroformate. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA), which serves as a scavenger for the hydrochloric acid (HCl) generated as a byproduct. The neutralization of HCl is critical as it prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.[2][3] The overall reaction proceeds in two successive steps, forming the dicarbamate.

Reaction Mechanism: Nucleophilic Acyl Substitution

The mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the carbonyl carbon of ethyl chloroformate. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The base subsequently deprotonates the resulting ammonium ion to regenerate the neutral carbamate and form the hydrochloride salt byproduct.

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_step1 Step 1: First Acylation cluster_step2 Step 2: Second Acylation OPD o-Phenylenediamine MonoCarbamate Mono-substituted Intermediate OPD->MonoCarbamate ECF1 Ethyl Chloroformate ECF1->MonoCarbamate ECF2 Ethyl Chloroformate Product Diethyl 1,2-phenylenedicarbamate ECF2->Product Base1 Base (e.g., TEA) Salt1 Base·HCl Base1->Salt1 + HCl Base2 Base (e.g., TEA) Salt2 Base·HCl Base2->Salt2 + HCl MonoCarbamate->Product Experimental_Workflow A 1. Dissolve o-phenylenediamine & TEA in anhydrous THF B 2. Cool mixture to 0-5 °C in an ice bath A->B C 3. Add Ethyl Chloroformate dropwise (T < 10 °C) B->C D 4. Stir at room temperature for 24 hours C->D E 5. Filter to remove TEA·HCl salt D->E F 6. Evaporate THF (Rotary Evaporator) E->F G 7. Wash crude solid with deionized water F->G H 8. Filter and dry the crude product G->H I 9. Purify by recrystallization H->I J 10. Dry final product under vacuum I->J

Sources

Troubleshooting & Optimization

stability issues of Diethyl 1,2-phenylenedicarbamate in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Stability in Solution

Welcome to the Technical Support Center for Diethyl 1,2-phenylenedicarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As Senior Application Scientists, we have synthesized key chemical principles and data from related compounds to offer field-proven insights and troubleshooting strategies for your experiments.

Introduction

Diethyl 1,2-phenylenedicarbamate is an N-aryl carbamate of interest in various research applications. Like many carbamates, its stability in solution is a critical factor for obtaining reliable and reproducible experimental results. Carbamates, in general, are considered chemically robust, which is why they are frequently employed as stable surrogates for peptide bonds in medicinal chemistry.[1][2] However, their stability is not absolute and can be influenced by several experimental parameters. This guide will delve into the factors affecting the stability of Diethyl 1,2-phenylenedicarbamate, potential degradation pathways, and methods to mitigate these issues.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of Diethyl 1,2-phenylenedicarbamate in solution.

Q1: What are the primary factors that can affect the stability of Diethyl 1,2-phenylenedicarbamate in solution?

A1: The stability of Diethyl 1,2-phenylenedicarbamate in solution is primarily influenced by three main factors:

  • pH: The acidity or basicity of the solution can catalyze the hydrolysis of the carbamate linkages.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Solvent: The polarity and protic nature of the solvent can impact the stability of the compound.[2][3]

Q2: What is the expected stability of Diethyl 1,2-phenylenedicarbamate across different pH ranges?

Q3: What are the recommended solvents for dissolving and storing Diethyl 1,2-phenylenedicarbamate?

A3: For optimal stability, it is recommended to use aprotic organic solvents. The choice of solvent will also depend on the requirements of your specific application. Below is a table of commonly used solvents and their properties.

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric Constant
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.09247
N,N-Dimethylformamide (DMF)C₃H₇NO1530.944538.25
AcetonitrileC₂H₃N81.650.785736.64
Tetrahydrofuran (THF)C₄H₈O660.8897.58
Dichloromethane (DCM)CH₂Cl₂39.61.32669.08

Data sourced from the Organic Chemistry Data website.

For aqueous-based experiments, it is crucial to use buffered solutions and to be aware of the potential for hydrolysis, especially at pH values outside the neutral range.

Q4: How should I store solutions of Diethyl 1,2-phenylenedicarbamate?

A4: To maximize the shelf-life of your solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light to prevent potential photodegradation.[6][7]

  • Atmosphere: For sensitive applications, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments with Diethyl 1,2-phenylenedicarbamate.

Issue 1: Inconsistent or lower-than-expected experimental results.

Possible Cause: Degradation of Diethyl 1,2-phenylenedicarbamate in your experimental solution.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Analyze your stock solution using a suitable analytical method (see "Analytical Methods for Stability Assessment" below) to confirm the concentration and purity of the compound.

  • Evaluate Experimental Conditions:

    • pH: Measure the pH of your experimental buffer or medium. If it is outside the optimal range (neutral pH is generally safest), consider adjusting it.

    • Temperature: Ensure that your experimental temperature is appropriate. If elevated temperatures are required, minimize the exposure time.

    • Solvent: If using aqueous solutions, consider the potential for hydrolysis. For non-aqueous experiments, ensure the solvent is of high purity and free from contaminants.

  • Perform a Stability Study:

    • Conduct a time-course experiment under your specific experimental conditions to determine the rate of degradation.

Issue 2: Appearance of unexpected peaks in analytical chromatograms.

Possible Cause: Formation of degradation products.

Plausible Degradation Pathways:

Based on the general chemistry of N-aryl carbamates, the following degradation pathways are possible for Diethyl 1,2-phenylenedicarbamate:

  • Hydrolysis: The carbamate linkages can be hydrolyzed to yield 1,2-phenylenediamine, ethanol, and carbon dioxide.[8][9] This is more likely to occur under basic or strongly acidic conditions.

Diethyl 1,2-phenylenedicarbamate Diethyl 1,2-phenylenedicarbamate 1,2-Phenylenediamine 1,2-Phenylenediamine Diethyl 1,2-phenylenedicarbamate->1,2-Phenylenediamine Hydrolysis (+ 2 EtOH, + 2 CO2)

Caption: Plausible hydrolytic degradation pathway.

  • Thermal Degradation: At elevated temperatures, decomposition may occur. For aryl carbamates, this can involve complex reactions, potentially leading to a variety of products.[10]

  • Photodegradation: Exposure to UV light can induce photochemical reactions, such as photo-Fries rearrangement, leading to the formation of phenolic and N-arylacetamide derivatives.[6][7]

Troubleshooting Steps:

  • Identify Degradation Products:

    • If possible, use mass spectrometry (LC-MS) to identify the molecular weights of the unknown peaks. This can provide clues to their structures and help confirm the degradation pathway.

  • Optimize Experimental Conditions to Minimize Degradation:

    • Based on the suspected degradation pathway, modify your experimental protocol. For example, if hydrolysis is suspected, adjust the pH to a more neutral range. If photodegradation is a concern, protect your samples from light.

Experimental Protocols

This section provides a general protocol for assessing the stability of Diethyl 1,2-phenylenedicarbamate in a given solution.

Protocol: Assessing the Stability of Diethyl 1,2-phenylenedicarbamate in Solution

Objective: To determine the rate of degradation of Diethyl 1,2-phenylenedicarbamate under specific experimental conditions.

Materials:

  • Diethyl 1,2-phenylenedicarbamate

  • Solvent/buffer of interest

  • HPLC or LC-MS system

  • Analytical column (e.g., C18 or C8)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Incubator or water bath set to the desired temperature

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of Diethyl 1,2-phenylenedicarbamate in a suitable aprotic solvent (e.g., DMSO or acetonitrile).

  • Prepare Test Solutions: Dilute the stock solution into the solvent/buffer of interest to the final desired concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any reaction (e.g., by adding a strong acid or base and freezing). Analyze this sample by HPLC or LC-MS to determine the initial concentration.

  • Incubate Samples: Incubate the remaining test solution at the desired temperature, protecting it from light if necessary.

  • Collect Time-Point Samples: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution, quench the reaction, and store them for analysis.

  • Analyze Samples: Analyze all collected samples by HPLC or LC-MS using a validated method.

  • Data Analysis: Plot the concentration of Diethyl 1,2-phenylenedicarbamate as a function of time. From this data, you can determine the degradation rate and the half-life of the compound under your experimental conditions.

A Prepare Stock Solution B Prepare Test Solution A->B C Analyze T=0 Sample B->C D Incubate Solution B->D F Analyze All Samples C->F E Collect Time-Point Samples D->E At Intervals E->F G Plot Data & Determine Rate F->G

Caption: Workflow for stability assessment.

Analytical Methods for Stability Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common and reliable method for quantifying Diethyl 1,2-phenylenedicarbamate and its potential degradation products.

  • Chromatography: Reversed-phase chromatography using a C8 or C18 column is typically effective for separating aryl carbamates.[11][12] A gradient elution with a mobile phase consisting of acetonitrile and water is a good starting point for method development.

  • Detection:

    • UV-Vis: Diethyl 1,2-phenylenedicarbamate contains a chromophore and can be detected by UV-Vis spectroscopy.

    • Mass Spectrometry (MS): LC-MS provides high sensitivity and specificity and can be used to confirm the identity of the parent compound and to identify unknown degradation products.[12][13][14]

    • Electrochemical Detection: This technique can be used for the sensitive detection of aryl carbamates after post-column hydrolysis to their corresponding phenols.[11]

Conclusion

While Diethyl 1,2-phenylenedicarbamate is expected to exhibit reasonable stability under standard laboratory conditions, it is susceptible to degradation under certain conditions, particularly at non-neutral pH and elevated temperatures. By understanding the potential degradation pathways and implementing the troubleshooting and experimental design strategies outlined in this guide, researchers can ensure the integrity of their experiments and the reliability of their results.

References

  • Tasso, S. M., & Modi, G. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259–263. [Link]

  • Tasso, S. M., & Modi, G. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259–263. [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]

  • Passananti, M., D'Anna, F., & Sortino, S. (2014). Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus Radical Reactions. International Journal of Photoenergy, 2014, 1–8. [Link]

  • Krause, R. T. (1988). High-performance liquid chromatographic determination of aryl N-methylcarbamate residues using post-column hydrolysis electrochemical detection. Journal of Chromatography A, 442, 333–343. [Link]

  • Wang, Y., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3479. [Link]

  • Hartviksen, K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16036–16047. [Link]

  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2499. [Link]

  • Guitton, J., et al. (2020). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. The Journal of Organic Chemistry, 85(1), 533–542. [Link]

  • Passananti, M., D'Anna, F., & Sortino, S. (2014). Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus Radical Reactions. ResearchGate. [Link]

  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2499. [Link]

  • de Oliveira, K. A. L., et al. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. Journal of the Brazilian Chemical Society, 33(1), 108–117. [Link]

  • Bursic, V., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik, 19(1). [Link]

  • Taylor, A. W. B., et al. (1984). The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. Journal of the Chemical Society, Perkin Transactions 2, (4), 647–653. [Link]

  • Montanaro, A., et al. (2021). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 13(16), 2686. [Link]

Sources

preventing side reactions in phenylenediamine dicarbamoylation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Phenylenediamine Dicarbamoylation

The reaction of a phenylenediamine with a carbamoylating agent, such as an isocyanate, to form a dicarbamate (a substituted N,N'-diarylurea) is a fundamental transformation in medicinal chemistry and materials science.[1] These products are key pharmacophores in many therapeutic agents and are integral to the synthesis of advanced polymers.[1][2]

While the primary reaction appears straightforward—the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the carbamoylating agent—the difunctional nature of phenylenediamine introduces significant potential for unwanted side reactions.[2][3] This guide is designed to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in this reaction?

A1: The most common side product is typically the mono-carbamoylated phenylenediamine. This arises from an incomplete reaction where only one of the two amino groups has reacted with the carbamoylating agent. This can be due to poor stoichiometry, insufficient reaction time, or precipitation of the mono-substituted product before the second reaction can occur.

Q2: My reaction is turning dark and forming insoluble material. What is happening?

A2: Dark coloration and the formation of insoluble materials often indicate oxidation or polymerization. Phenylenediamines, particularly p-phenylenediamine, are susceptible to air oxidation, which can lead to colored, polymeric byproducts.[4] It is crucial to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use freshly purified or high-purity phenylenediamine.

Q3: I am using ortho-phenylenediamine and getting a significant amount of a cyclic byproduct. What is it and how can I prevent it?

A3: When using o-phenylenediamine, you are likely forming a 2-aminobenzimidazole derivative. This occurs via an intramolecular cyclization reaction.[5] This side reaction can be minimized by controlling the reaction temperature (often running the reaction at lower temperatures is beneficial) and by the slow, controlled addition of the carbamoylating agent to a solution of the diamine. This maintains a low concentration of the reactive agent, favoring the intermolecular reaction over the intramolecular cyclization.

Q4: Can I use water as a solvent?

A4: Using water as a solvent is generally not recommended, especially when working with highly reactive carbamoylating agents like isocyanates or carbamoyl chlorides. These reagents can react with water. For example, isocyanates hydrolyze to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide, consuming your reagent and introducing new potential side reactions.[6] However, some newer, greener methods have been developed for specific urea syntheses in water, often using more stable carbamoylating precursors like potassium cyanate under acidic conditions.[6]

Reaction Pathway and Major Side Reactions

The following diagram illustrates the desired dicarbamoylation pathway versus the two most common competing side reactions: mono-carbamoylation and intramolecular cyclization (specific to o-phenylenediamine).

G cluster_main Desired Dicarbamoylation Pathway cluster_side1 Side Reaction 1: Incomplete Reaction cluster_side2 Side Reaction 2: Intramolecular Cyclization (with o-Phenylenediamine) PDA Phenylenediamine (H₂N-Ar-NH₂) RX1 + R-N=C=O Mono Mono-carbamoylated Intermediate (R-NH-CO-NH-Ar-NH₂) PDA->Mono RX1->Mono RX2 + R-N=C=O Mono_Side Mono-carbamoylated Byproduct (Isolated from reaction) Mono->Mono_Side Insufficient Reagent/Time Cyclic Cyclic Byproduct (e.g., Benzimidazolone) Mono->Cyclic Intramolecular Attack Di Desired Dicarbamate Product (R-NH-CO-NH-Ar-NH-CO-NH-R) RX2->Di

Caption: Desired vs. Side Reaction Pathways in Dicarbamoylation.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the dicarbamoylation of phenylenediamines.

Problem Observed Probable Cause(s) Recommended Solution(s)
Low yield of dicarbamate; significant amount of mono-carbamate byproduct. 1. Incorrect Stoichiometry: Insufficient carbamoylating agent. 2. Poor Solubility: The mono-carbamate intermediate may precipitate before the second addition can occur. 3. Insufficient Reaction Time/Temperature: The reaction has not gone to completion.1. Use a slight excess (2.1 - 2.2 equivalents) of the carbamoylating agent. 2. Choose a solvent in which both the starting material and the mono-adduct are soluble (e.g., DMF, DMAc, NMP, or THF).[3] 3. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Consider a moderate increase in temperature if the reaction is sluggish, but be cautious of side reactions.
Formation of a significant amount of insoluble, colored precipitate. 1. Oxidation of Phenylenediamine: Exposure to air can cause oxidation and polymerization.[4] 2. Polymerization: If using a diisocyanate or if side reactions generate reactive species, polymer formation is possible.[2]1. Ensure all reagents and solvents are dry and degassed. Run the reaction under an inert atmosphere (N₂ or Ar). Use freshly purified or high-purity phenylenediamine. 2. Verify the purity of your carbamoylating agent. Ensure strict stoichiometric control.
Presence of an unexpected symmetric urea byproduct (R-NH-CO-NH-R). Hydrolysis of Isocyanate: Trace moisture in the solvent or on glassware reacts with the isocyanate (R-N=C=O) to form an amine (R-NH₂), which then reacts with another molecule of isocyanate.1. Use anhydrous solvents and thoroughly dry all glassware. 2. Add the isocyanate to the reaction mixture, rather than the other way around, to minimize its exposure time to potential contaminants.
High levels of cyclic byproduct (e.g., benzimidazolone) when using o-phenylenediamine. Intramolecular Cyclization: The proximity of the two amino groups in the ortho isomer facilitates ring closure, which competes with the second intermolecular carbamoylation.[5]1. Slow Addition: Add the carbamoylating agent slowly (e.g., via a syringe pump) to a solution of the diamine to keep its instantaneous concentration low. 2. Low Temperature: Run the reaction at a reduced temperature (e.g., 0 °C or even lower) to slow down the rate of cyclization relative to the desired reaction.

Experimental Protocol: Optimized Dicarbamoylation of p-Phenylenediamine

This protocol provides a reliable method for the synthesis of a N,N'-bis(phenyl)urea derivative from p-phenylenediamine and phenyl isocyanate.

Materials:

  • p-Phenylenediamine (high purity, stored under inert gas)

  • Phenyl isocyanate (≥98%)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexanes

  • Nitrogen or Argon gas supply

  • Standard glassware (round-bottom flask, dropping funnel, condenser), oven-dried

Procedure:

  • Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler. Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of nitrogen.

  • Reagent Loading: To the flask, add p-phenylenediamine (e.g., 5.41 g, 50 mmol). Add 100 mL of anhydrous THF to dissolve the diamine. Stir the solution under a positive pressure of nitrogen.

  • Carbamoylating Agent Addition: In the dropping funnel, prepare a solution of phenyl isocyanate (12.5 g, 105 mmol, 2.1 equivalents) in 50 mL of anhydrous THF.

  • Reaction: Cool the stirred solution of p-phenylenediamine to 0 °C using an ice bath. Add the phenyl isocyanate solution dropwise from the dropping funnel over a period of 60-90 minutes. A precipitate will likely form as the product is generated.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS to confirm the disappearance of the starting material and the mono-adduct intermediate.

  • Product Isolation: Once the reaction is complete, filter the resulting solid precipitate using a Büchner funnel.

  • Purification: Wash the collected solid sequentially with cold THF (2 x 20 mL) and then with anhydrous hexanes (2 x 30 mL) to remove any unreacted starting materials and soluble byproducts.

  • Drying: Dry the purified white to off-white solid product under high vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

[7] Karche, A. D., Kamalakannan, P., Powar, R., Shenoy, G. G., & Padiya, K. J. (2022). An "on-water" reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas. Organic Process Research & Development, 26, 3141-3152. Available at: [Link] [3] Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved January 26, 2026, from [Link] [2] Leventis, N. (2017). Urea formation via reaction of an isocyanate with an amine. ResearchGate. Available at: [Link] [6] Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(14), 3321-3327. Available at: [Link] [8] Shang, Y., et al. (2014). A Practical One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(14), 6795-6800. Available at: [Link] [9] Charalambous, M., et al. (2022). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 27(21), 7248. Available at: [Link] [10] Gkizis, P. L., et al. (2018). Synthesis of New N,N′-Diarylureas and Their Theoretical Study as Cannabinoid-1 Receptor Inhibitors. International Journal of Molecular Sciences, 19(11), 3346. Available at: [Link] [11] Riente, P., et al. (2020). Carbamoylation reaction of several aromatic amines with DMC in the presence of Zr-MOF-808. ResearchGate. Available at: [Link] [12] El-Sayed, R., & Al-Sowy, A. (2014). A Convenient Synthesis of Some Diarylurea and Thiourea Derivatives as Antimicrobial Compounds. ResearchGate. Available at: [Link] [13] Simon, M., et al. (2008). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Molecules, 13(12), 3192-3200. Available at: [Link] [1] Wang, Z., et al. (2023). Research and development of N,N′-diarylureas as anti-tumor agents. RSC Medicinal Chemistry, 14(5), 793-810. Available at: [Link] [5] Czerny, F., et al. (2019). Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles. Chemistry – A European Journal, 25(6), 1469-1479. Available at: [Link] [4] Wikipedia. (n.d.). p-Phenylenediamine. Retrieved January 26, 2026, from [Link] [14] Al-Suwaidan, I. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6420. Available at: [Link]

Sources

Technical Support Center: Efficient Synthesis of Diethyl 1,2-Phenylenedicarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development engaged in the synthesis of Diethyl 1,2-phenylenedicarbamate. Here, we address common challenges in catalyst selection, reaction optimization, and troubleshooting to enhance yield, purity, and experimental reproducibility. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Diethyl 1,2-phenylenedicarbamate, and what is the role of a "catalyst" in this context?

The most prevalent method for synthesizing Diethyl 1,2-phenylenedicarbamate is the reaction of 1,2-phenylenediamine with ethyl chloroformate.[1] In this reaction, a base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation of the amine. While often referred to as a catalyst, the base is technically a stoichiometric reagent or an acid scavenger. Tertiary amines, such as triethylamine or pyridine, are commonly used for this purpose.[2]

The selection of the base and reaction conditions can significantly influence the reaction rate and the formation of side products. In a broader sense, true catalysts, such as Lewis acids or certain organocatalysts, can be employed to enhance the electrophilicity of the ethyl chloroformate, thereby accelerating the reaction, though this is less commonly reported for this specific synthesis.

Q2: Which catalysts or bases are recommended for optimizing the synthesis of Diethyl 1,2-phenylenedicarbamate?

The choice of base is critical for achieving high yields and minimizing side reactions. Here is a comparative overview:

Catalyst/Base TypeExamplesAdvantagesDisadvantages
Tertiary Amines Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA)Inexpensive, effective at scavenging HCl, well-established in acylation reactions.Can sometimes be difficult to remove completely during workup; pyridine has a strong odor.
Lewis Acids Zinc chloride (ZnCl₂), Tin(IV) chloride (SnCl₄)Can activate the ethyl chloroformate, potentially increasing the reaction rate at lower temperatures.[3][4]May require anhydrous conditions; can be sensitive to moisture; may coordinate with the diamine, reducing its nucleophilicity.
Organocatalysts 4-Dimethylaminopyridine (DMAP)Highly effective nucleophilic catalyst, often used in small quantities alongside a stoichiometric base like TEA to accelerate the reaction.[5]More expensive than simple tertiary amines; can be toxic.

For most applications, a combination of a stoichiometric amount of a tertiary amine like triethylamine and a catalytic amount of DMAP provides a good balance of reaction efficiency and cost-effectiveness.

Q3: What are the key reaction parameters to control for a successful synthesis?

Several parameters must be carefully controlled to ensure an efficient and clean reaction:

  • Temperature: The reaction is typically performed at low temperatures (0-10 °C) during the addition of ethyl chloroformate to control the exothermic reaction and minimize the formation of side products.[2] The reaction may then be allowed to warm to room temperature.

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are recommended to prevent hydrolysis of the ethyl chloroformate.[2]

  • Stoichiometry: Precise control of the molar ratios of the reactants is crucial. An excess of ethyl chloroformate can lead to the formation of undesired byproducts, while an excess of the diamine will result in incomplete conversion.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation of the 1,2-phenylenediamine, which is prone to color change upon exposure to air.

Troubleshooting Guide

Problem 1: Low Yield of Diethyl 1,2-phenylenedicarbamate

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction time or slowly warming the reaction mixture.

    • Ineffective HCl Scavenging: Ensure that at least two equivalents of the base are used to neutralize the HCl produced from the reaction of both amine groups.

  • Hydrolysis of Ethyl Chloroformate:

    • Presence of Water: Use anhydrous solvents and ensure all glassware is thoroughly dried. The use of freshly opened or properly stored ethyl chloroformate is recommended.

  • Loss of Product During Workup:

    • Aqueous Workup: Diethyl 1,2-phenylenedicarbamate has some water solubility. Minimize contact time with aqueous layers and ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Precipitation: The product may precipitate out during the reaction or workup. Ensure complete dissolution during extraction steps.

Problem 2: Formation of Side Products

Common Side Products and Mitigation Strategies:

  • Mono-acylated Intermediate (Ethyl (2-aminophenyl)carbamate):

    • Cause: Incomplete reaction or insufficient ethyl chloroformate.

    • Solution: Ensure the correct stoichiometry of ethyl chloroformate is used. Monitor the reaction by TLC to confirm the disappearance of the mono-acylated intermediate.

  • Polymeric Byproducts:

    • Cause: Intermolecular reactions can occur, especially at higher concentrations or temperatures, leading to the formation of polyureas or other polymeric materials.

    • Solution: Maintain a dilute reaction mixture and control the temperature, especially during the addition of the electrophile.

  • Urea Derivatives:

    • Cause: If any isocyanate is formed as a byproduct (e.g., from the decomposition of the chloroformate), it can react with the diamine to form ureas.

    • Solution: Use high-purity ethyl chloroformate and maintain low reaction temperatures.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Monitor Reaction by TLC/LC-MS start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes identify_side_product Identify Side Product(s) side_products->identify_side_product Yes purification Optimize Purification side_products->purification No check_base Check Base Stoichiometry increase_time_temp->check_base check_base->purification mono_acylated Mono-acylated Intermediate identify_side_product->mono_acylated polymeric Polymeric Material identify_side_product->polymeric urea Urea Derivatives identify_side_product->urea adjust_stoichiometry Adjust Ethyl Chloroformate Stoichiometry mono_acylated->adjust_stoichiometry dilute_reaction Use More Dilute Conditions / Control Temperature polymeric->dilute_reaction purify_reagents Use High-Purity Reagents / Low Temperature urea->purify_reagents adjust_stoichiometry->purification dilute_reaction->purification purify_reagents->purification crystallization Crystallization purification->crystallization chromatography Column Chromatography purification->chromatography end High Purity Product crystallization->end chromatography->end

Caption: Troubleshooting workflow for Diethyl 1,2-phenylenedicarbamate synthesis.

Experimental Protocols

Protocol 1: Standard Synthesis using Triethylamine

This protocol is a standard method for the synthesis of Diethyl 1,2-phenylenedicarbamate.

Materials:

  • 1,2-Phenylenediamine

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 1,2-phenylenediamine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) to the solution and stir for 10 minutes.

  • Slowly add ethyl chloroformate (2.2 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed Synthesis

This protocol utilizes a catalytic amount of DMAP to accelerate the reaction.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add triethylamine (2.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution and stir for 10 minutes.

  • Continue with steps 4 through 10 from Protocol 1. The reaction time may be significantly shorter.

Reaction Mechanism

Reaction_Mechanism reagents 1,2-Phenylenediamine + Ethyl Chloroformate step1 Base (e.g., TEA) deprotonates one amine group Nucleophilic Amine + Ethyl Chloroformate reagents->step1 Step 1 step2 Nucleophilic attack of the amine on the carbonyl carbon of ethyl chloroformate Tetrahedral Intermediate step1->step2 Step 2 step3 Collapse of the tetrahedral intermediate and elimination of chloride Mono-acylated Product + HCl (neutralized by base) step2->step3 Step 3 step4 Repeat steps 1-3 for the second amine group Diethyl 1,2-phenylenedicarbamate step3->step4 Step 4

Caption: General mechanism for the synthesis of Diethyl 1,2-phenylenedicarbamate.

References

  • I. I. Padilla-Martínez, M. Chaparro-Huerta, F. J. Martínez-Martínez, H. Höpfl, E. V. García-Báez, Acta Crystallographica Section E: Structure Reports Online, 2003, 59(6), o825–o827.
  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available at: [Link]

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  • Google Patents. US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol.
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  • Y. Li, Y. Wang, Y. Zhang, Y. Wang, J. Li, RSC Advances, 2023, 13(35), 24449-24453.
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  • R. C. F.
  • I. I. Padilla-Martínez, M. Chaparro-Huerta, F. J. Martínez-Martínez, H. Höpfl, E. V. García-Báez, Acta Crystallographica Section E: Structure Reports Online, 2003, 59(6), o825–o827.
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  • Y. Zhang, Y. Wang, Y. Li, J.
  • Chemsrc. CAS#:10097-16-2 | diethyl (methylenedi-4,1-phenylene)dicarbamate. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation and Comparison of Analytical Methods for Diethyl 1,2-phenylenedicarbamate Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stringent control of purity for pharmaceutical intermediates is not merely a regulatory hurdle; it is a fundamental pillar of drug safety and efficacy. The quality of an Active Pharmaceutical Ingredient (API) is intrinsically linked to the purity of its precursors.[1][2] Diethyl 1,2-phenylenedicarbamate, a key building block in various synthetic pathways, is no exception. Its purity profile can directly influence the impurity landscape of the final drug substance, making the validation of analytical methods for its assessment a critical activity in process development and quality control.

This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Diethyl 1,2-phenylenedicarbamate. Beyond a mere procedural checklist, this document delves into the scientific rationale behind the experimental design, ensuring a robust and self-validating analytical system. Furthermore, we will objectively compare the validated HPLC method with Ultra-Performance Liquid Chromatography (UPLC) to guide the selection of the most appropriate technique for your laboratory's specific needs.

The Strategic Importance of Intermediate Purity Analysis

In pharmaceutical manufacturing, the quality of the final product is built-in, not tested-in. Regulatory bodies like the FDA, guided by the International Council for Harmonisation (ICH), emphasize that a thorough understanding of impurities should begin early in the development process.[1] Focusing analytical efforts solely on the final API is a high-risk strategy. Weak analytical control at the intermediate stage can lead to:

  • Impurity Carryover: Unidentified or poorly quantified impurities in intermediates can be carried through subsequent synthetic steps, complicating purification and potentially leading to the formation of new, uncharacterized impurities.[3]

  • Process Inefficiency: The discovery of critical impurities late in the development cycle often necessitates costly and time-consuming process rework.

  • Regulatory Scrutiny: A lack of robust analytical data for key intermediates can raise significant questions during regulatory review and inspections.

Therefore, a well-validated analytical method for an intermediate like Diethyl 1,2-phenylenedicarbamate is a strategic tool that informs route selection, optimizes process parameters, and ensures the consistent quality of the material entering the final stages of API synthesis.

Understanding the Analyte: Diethyl 1,2-phenylenedicarbamate and Its Potential Impurities

A robust analytical method must be capable of separating the main compound from its potential impurities. Identifying these impurities requires an understanding of the synthetic route. Diethyl 1,2-phenylenedicarbamate is typically synthesized by the reaction of 1,2-phenylenediamine with ethyl chloroformate in the presence of a base.[4]

Based on this synthesis, potential process-related impurities could include:

  • Starting Materials: Unreacted 1,2-phenylenediamine and residual ethyl chloroformate.

  • Intermediates and By-products: Mono-substituted intermediate (Ethyl (2-aminophenyl)carbamate), and potential products of side reactions.

  • Degradation Products: Carbamates can be susceptible to hydrolysis, potentially leading to the formation of the corresponding amine (1,2-phenylenediamine) and other degradants.[5]

The analytical method must be specific enough to resolve Diethyl 1,2-phenylenedicarbamate from all these potential impurities.

Part 1: Validation of a Reversed-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for the purity analysis of many pharmaceutical compounds due to its versatility, precision, and ability to separate complex mixtures.[6] For Diethyl 1,2-phenylenedicarbamate, a reversed-phase HPLC method with UV detection is a logical starting point, leveraging the aromatic nature of the molecule.

Experimental Protocol: HPLC Method Validation

This protocol is designed to be a self-validating system, where the results of each test build confidence in the method's overall performance. The validation will be conducted in accordance with the ICH Q2(R1) guideline.[7][8]

1. Chromatographic System:

  • Instrument: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides good retention for moderately non-polar compounds like Diethyl 1,2-phenylenedicarbamate.

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point for carbamate analysis.[5] A typical gradient might be: 0-20 min, 30-80% acetonitrile; 20-25 min, 80% acetonitrile; 25.1-30 min, 30% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection: UV at 254 nm, where the phenyl ring provides strong chromophoric activity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the Diethyl 1,2-phenylenedicarbamate sample in the mobile phase to a concentration of approximately 1 mg/mL.

2. Validation Parameters:

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8]

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

    • Protocol:

      • Analyze a blank (mobile phase), a solution of Diethyl 1,2-phenylenedicarbamate reference standard, and a sample of the compound.

      • Spike the sample solution with known potential impurities (if available) and known degradants (generated through forced degradation studies - e.g., acid, base, oxidative, thermal, and photolytic stress).

      • Assess the resolution between the Diethyl 1,2-phenylenedicarbamate peak and all other peaks. The peak purity should also be evaluated using a PDA detector to ensure no co-eluting peaks.

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Protocol:

      • Prepare a series of at least five concentrations of Diethyl 1,2-phenylenedicarbamate reference standard, typically ranging from 50% to 150% of the nominal sample concentration.

      • Inject each concentration in triplicate.

      • Plot the mean peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

    • Protocol:

      • Perform recovery studies by spiking a placebo (if a formulation) or a known batch of the intermediate with known amounts of Diethyl 1,2-phenylenedicarbamate reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

      • Analyze each spiked sample in triplicate.

      • Calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.

    • Repeatability (Intra-assay precision):

      • Analyze six replicate samples of Diethyl 1,2-phenylenedicarbamate at the nominal concentration on the same day, with the same analyst and instrument.

      • Calculate the Relative Standard Deviation (RSD) of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

      • Calculate the RSD of the combined results from both studies.

    • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

    • Protocol:

      • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

        • Flow rate (± 0.1 mL/min)

        • Column temperature (± 5°C)

        • Mobile phase composition (± 2% organic)

      • Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations.

Part 2: Comparative Analysis - HPLC vs. UPLC

While HPLC is a robust and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, particularly for high-throughput environments.[9] UPLC utilizes smaller particle size columns (typically <2 µm) and operates at higher pressures than HPLC.[10] This results in several key performance differences.[11]

Experimental Protocol: Comparative Study

To provide a direct comparison, a method transfer from the validated HPLC method to a UPLC system will be performed, adhering to the principles outlined in USP General Chapter <621> on chromatography.[12][13]

1. UPLC System and Method:

  • Instrument: A UPLC system capable of handling high backpressures.

  • Column: A UPLC C18 column with equivalent selectivity but a smaller particle size (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Method Translation: The HPLC gradient, flow rate, and injection volume will be geometrically scaled to the UPLC column dimensions to maintain equivalent separation.

  • Sample Preparation: The same sample preparation procedure as for the HPLC method will be used.

2. Head-to-Head Comparison:

The same batch of Diethyl 1,2-phenylenedicarbamate will be analyzed on both the validated HPLC system and the translated UPLC system. The following performance attributes will be compared:

  • Resolution: The separation of the main peak from the closest eluting impurity will be measured.

  • Analysis Time: The total run time for each method will be recorded.

  • Sensitivity (Signal-to-Noise Ratio): The signal-to-noise ratio for a low-level impurity will be compared.

  • Solvent Consumption: The volume of mobile phase used per analysis will be calculated.

Data Summary and Comparison
Parameter Validated HPLC Method UPLC Method Rationale for Difference
Column Particle Size 5 µm1.7 µmSmaller particles provide a greater surface area, leading to more efficient mass transfer.
Typical Backpressure 500-6000 psiUp to 15,000 psiHigher pressure is required to force the mobile phase through the densely packed smaller particles.[10]
Analysis Time ~30 minutes~5-8 minutesIncreased efficiency from smaller particles allows for faster flow rates and shorter columns without sacrificing resolution.[9]
Resolution GoodExcellentThe higher efficiency of UPLC columns generally leads to sharper peaks and better separation of closely eluting compounds.[11]
Sensitivity GoodHigherNarrower peaks result in a greater peak height for the same mass of analyte, improving the signal-to-noise ratio.[9][11]
Solvent Consumption HighLowShorter analysis times and lower flow rates (on a per-column-volume basis) significantly reduce solvent usage.[9]
Initial Cost ModerateHighUPLC systems are generally more expensive than standard HPLC systems.

Visualization of Workflows

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) MD Initial Method Development (HPLC) Specificity Specificity (Forced Degradation) MD->Specificity Define Separation Conditions Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Validation_Report Final Validation Report Robustness->Validation_Report Compile Data Method_Selection_Decision_Tree Start Start: Need for Purity Analysis Throughput High Sample Throughput Needed? Start->Throughput Sensitivity Trace Level Impurity Quantification Critical? Throughput->Sensitivity Yes Use_HPLC Select HPLC Throughput->Use_HPLC No Budget Budget for New Equipment Available? Sensitivity->Budget Yes Sensitivity->Use_HPLC No Use_UPLC Select UPLC Budget->Use_UPLC Yes Budget->Use_HPLC No

Caption: Decision-making guide for selecting between HPLC and UPLC for purity analysis.

Conclusion and Recommendations

The validated reversed-phase HPLC method presented here provides a robust and reliable system for the routine purity assessment of Diethyl 1,2-phenylenedicarbamate. It meets the stringent requirements for accuracy, precision, and specificity necessary for quality control in a pharmaceutical development setting. The comprehensive validation package ensures that the method is suitable for its intended purpose and can withstand regulatory scrutiny.

The comparative data clearly demonstrates the advantages of UPLC in terms of speed, resolution, and sensitivity. [9][11]For laboratories with a high sample throughput, a need for trace-level impurity analysis, and the available capital investment, migrating to a UPLC-based method offers significant long-term benefits in efficiency and data quality. However, for many applications, the validated HPLC method remains a cost-effective and perfectly adequate solution. The choice between HPLC and UPLC should be based on a careful consideration of the specific analytical needs, sample workload, and available resources within the laboratory. [9] This guide provides the foundational knowledge and experimental framework to empower researchers and scientists to confidently validate and select the most appropriate analytical technology for ensuring the purity of Diethyl 1,2-phenylenedicarbamate, thereby contributing to the development of safe and effective medicines.

References

  • Young, L. (2021). How Can We Analyze Carbamate? Available at: [Link]

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  • Restek. (2023). Effective Analysis Carbamate Pesticides. Separation Science. Available at: [Link]

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  • Zeinalov, Z. A. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Voprosy Khimii i Khimicheskoi Tekhnologii. Available at: [Link]

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A Comparative Guide to Carbamate Linkers in Bioconjugation: Benchmarking Diethyl 1,2-phenylenedicarbamate Against Established Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs) and other bioconjugates, the linker connecting the targeting moiety to the payload is a critical determinant of both efficacy and safety. Carbamate linkers have emerged as a versatile and widely adopted class of chemical bridges due to their inherent stability and tunable cleavage properties.[1] This guide provides an in-depth comparison of carbamate linkers, with a focus on the well-established valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) system, and introduces a prospective analysis of the lesser-known Diethyl 1,2-phenylenedicarbamate, exploring its potential based on fundamental chemical principles.

The Central Role of the Carbamate Linker

The ideal linker must remain stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity.[1] Upon internalization into the target cell, the linker should be efficiently cleaved to release the payload in its fully active form. Carbamate chemistry offers a robust platform for achieving this delicate balance. Carbamates are generally stable against hydrolysis but can be engineered for cleavage by specific enzymes or triggered by changes in the microenvironment, such as pH.[1][2]

The Gold Standard: The Val-Cit-PABC Linker

The valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker is arguably the most successful and widely used cleavable linker in approved ADCs and those in clinical development.[3] Its design is a masterful example of leveraging intracellular biology for controlled drug release.

Mechanism of Action: An Enzyme-Triggered Cascade

The cleavage of the Val-Cit-PABC linker is a two-stage process initiated by lysosomal proteases:

  • Enzymatic Cleavage: The dipeptide, Val-Cit, is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[] This enzymatic step is the trigger for the subsequent release.

  • Self-Immolation: The cleavage of the dipeptide unmasks a free amine on the p-aminobenzyl carbamate (PABC) spacer. This initiates a spontaneous 1,6-elimination reaction, akin to a molecular domino effect, which liberates the payload, carbon dioxide, and aza-quinone methide.

G ADC ADC in Circulation (Stable) Internalization Internalization into Target Cell ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome CathepsinB Cathepsin B Cleavage Lysosome->CathepsinB SelfImmolation 1,6-Self-Immolation of PABC CathepsinB->SelfImmolation PayloadRelease Active Payload Release SelfImmolation->PayloadRelease

Performance and Experimental Data

The performance of the Val-Cit-PABC linker is well-documented, though it exhibits species-specific stability, a critical consideration for preclinical studies.

ParameterHuman PlasmaMouse PlasmaRationale and Key Findings
Stability HighLow to ModerateGenerally stable in human plasma.[5] However, it is susceptible to hydrolysis by carboxylesterase 1C (Ces1C) in mouse plasma, leading to premature payload release and complicating preclinical evaluation.[2][6]
Half-life (t½) Generally long (linker remains intact)Variable, can be significantly shorterThe half-life of the intact ADC in mouse models can be reduced due to Ces1C activity.[2] Some studies show >95% loss of conjugated payload in 14 days in mouse plasma for standard Val-Cit linkers.[7]
Primary Cleavage Enzyme Cathepsin B (intracellular)Cathepsin B (intracellular), Ces1C (extracellular)The intended cleavage by Cathepsin B occurs efficiently in the lysosomes of both species.[] The off-target cleavage by Ces1C in mouse plasma is a major drawback.[6]

Table 1: Comparative Stability of the Val-Cit-PABC Linker

Experimental Protocol: Evaluating Linker Stability in Plasma

To ensure the trustworthiness of preclinical data, it is imperative to quantify the stability of a linker in plasma.

Objective: To determine the rate of payload deconjugation from an ADC in human and mouse plasma over time.

Methodology:

  • Preparation: An ADC with the linker of interest is incubated in human and mouse plasma at 37°C. Control samples are incubated in buffer.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 144 hours).

  • Analysis: The amount of intact ADC and released payload is quantified. A common method is affinity capture of the ADC followed by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) over time.[8]

  • Data Interpretation: A decrease in DAR over time indicates linker cleavage. The rate of cleavage can be calculated to determine the linker's half-life in plasma.

Prospective Analysis: Diethyl 1,2-phenylenedicarbamate

In contrast to the extensive body of research on PABC-based linkers, Diethyl 1,2-phenylenedicarbamate is not a well-characterized linker in the public domain. However, its structure—two carbamate groups positioned ortho to each other on a phenyl ring—suggests a potential for a distinct, cyclization-based self-immolative cleavage mechanism.

Proposed Mechanism: Intramolecular Cyclization

Based on the known reactivity of ortho-substituted carbamates, a plausible release mechanism for a payload attached to one of the carbamate groups of Diethyl 1,2-phenylenedicarbamate can be proposed.[9]

  • Triggering Event: An initial cleavage event (e.g., enzymatic or pH-mediated) would be required to unmask a nucleophilic group on one of the carbamate nitrogens. This could be achieved by designing one of the carbamates as part of a trigger system (e.g., attached to a dipeptide).

  • Intramolecular Attack: The newly freed amine nitrogen could then act as an internal nucleophile, attacking the carbonyl carbon of the adjacent carbamate group that is attached to the payload.

  • Cyclization and Release: This intramolecular attack would lead to the formation of a stable five-membered cyclic urea (benzimidazolone), with the concomitant release of the payload.

G

Comparison with PABC-based Linkers
FeatureVal-Cit-PABC LinkerDiethyl 1,2-phenylenedicarbamate (Hypothetical)
Release Mechanism Enzyme-triggered 1,6-eliminationTriggered intramolecular cyclization
Key Advantage Clinically validated; well-understood kineticsPotentially rapid, irreversible cyclization-driven release; may offer a different kinetic profile
Potential Drawback Species-specific plasma instability (mouse vs. human)Uncharacterized stability and cleavage kinetics; synthesis and attachment chemistry may be more complex
Byproducts Aza-quinone methideBenzimidazolone

Table 2: Head-to-Head Comparison of Linker Mechanisms

Conclusion for the Researcher

The choice of linker is a pivotal decision in the design of a bioconjugate. The Val-Cit-PABC system, while being the current industry standard, presents known challenges, particularly for preclinical evaluation in rodent models. The exploration of novel linkers is therefore a vibrant area of research.

While Diethyl 1,2-phenylenedicarbamate remains a theoretical construct in the context of drug delivery linkers, its proposed cyclization-based cleavage mechanism offers a compelling alternative to the linear elimination of PABC. The key takeaway for researchers is the importance of understanding the fundamental chemical principles that govern linker stability and cleavage. Future experimental work would be required to synthesize and characterize Diethyl 1,2-phenylenedicarbamate-based linkers to validate their potential and determine their stability and efficacy profile in comparison to established linkers like Val-Cit-PABC. Such studies would be essential to ascertain whether this novel chemistry can provide a tangible advantage in the development of the next generation of targeted therapeutics.

References

  • García-Báez, E. V., et al. (2022). Molecular structure and selective theophylline complexation by conformational change of diethyl N,N′-(1,3-phenylene)dicarbamate. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 6), 392–400. [Link]

  • Montalbano, M. C., et al. (2025). Antibody–Drug Conjugates in Hematological Malignancies: Current Landscape and Future Perspectives. International Journal of Molecular Sciences, 26(1), 1. [Link]

  • Matsuda, Y., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]

  • Kim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals, 14(1), 79. [Link]

  • Tavassoli, F., et al. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. Chemical Science, 11(9), 2375–2380. [Link]

  • Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958–970. [Link]

  • Morin, J., Zhao, Y., & Snieckus, V. (2013). A general, mild, and efficient reductive cleavage of aryl O-carbamates to phenols using the Schwartz reagent. Organic Letters, 15(16), 4102–4105. [Link]

  • Google Patents. (2015). Process for preparation of n,n-di substituted carboxamides.
  • Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889–3907. [Link]

  • Hegarty, A. F., & Frost, L. N. (1973). Cyclizations involving oxyanions as nucleophiles towards the carbamate linkage in the rate-determining step. Journal of the Chemical Society, Perkin Transactions 2, (12), 1719–1728. [Link]

  • Matsuda, Y., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2018). Assessment of Physical Stability of an Antibody Drug Conjugate by Higher Order Structure Analysis: Impact of Thiol- Maleimide Chemistry. [Link]

  • Islam, R. A., & Firestone, R. A. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Biomedicines, 11(11), 3080. [Link]

  • Spring, D. (n.d.). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews. [Link]

  • Google Patents. (1991).
  • ResearchGate. (2019). Fig. 3 Plasma stability and in vitro cytotoxicity. a Stability in human.... [Link]

  • ACS Publications. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry. [Link]

  • NIH. (n.d.). An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates. [Link]

  • Pensure, A. B., et al. (2018). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. Bioconjugate Chemistry, 29(1), 166–175. [Link]

  • PubMed. (2013). Dissociation or cyclization: options for a triad of radicals released from oxime carbamates. [Link]

  • Sterling Pharma Solutions. (2024). Stability of ADC linker payloads in sub-cellular fractions. [Link]

  • PubChem. (n.d.). Diethyl phenylmalonate. [Link]

  • ResearchGate. (2024). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. [Link]

  • iGEM Parts. (2024). Cathepsin B-Cleavable Linker: GFLG. [Link]

  • RSC Publishing. (n.d.). BPO-promoted [4 + 2] cyclization of enaminones and o-phenylenediamines to 2-acyl quinoxalines via a cascade transamination and C–H amination. [Link]

  • ScienceDirect. (2024). Cyclic carbamates based on (R)-(+)-limonene oxide for ring-opening polymerization. [Link]

  • AACR Journals. (2003). Preclinical Evaluation of Cathepsin-degradable Peptide Linkers for Radioimmunoconjugates. Clinical Cancer Research, 9(10), 3793–3801. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for Diethyl 1,2-phenylenedicarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous and reproducible quantification of chemical entities is paramount. This guide provides an in-depth technical comparison and cross-validation strategy for analytical methods tailored to Diethyl 1,2-phenylenedicarbamate. As a potential impurity or metabolite in various synthetic pathways, ensuring the accuracy and reliability of its measurement across different analytical platforms is critical for regulatory compliance and product safety. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, thereby empowering researchers to design and execute robust validation studies.

Introduction: The Imperative of Method Cross-Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. When multiple analytical methods are employed to measure the same analyte, particularly across different laboratories or during method transfer, cross-validation becomes essential. It serves to demonstrate that any two distinct methods are equivalent and can be used interchangeably. For a compound like Diethyl 1,2-phenylenedicarbamate, which may be analyzed in diverse matrices from raw materials to biological samples, a thorough understanding of the comparability of analytical results is non-negotiable.

This guide will focus on two of the most powerful and commonly employed analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the validation of each method individually and then delve into a comprehensive cross-validation protocol.

Physicochemical Properties of Diethyl 1,2-phenylenedicarbamate: Guiding Method Selection

PropertyEstimated Value/CharacteristicRationale for Analytical Method Selection
Molecular Formula C12H16N2O4Provides the exact mass for mass spectrometry detection.
Molecular Weight 252.27 g/mol Suitable for both HPLC and GC analysis.
Polarity Moderately polarThe presence of carbamate and phenyl groups suggests suitability for reversed-phase HPLC.
Volatility Likely to be semi-volatileThe ethyl esters and the overall molecular weight suggest that it can be volatilized for GC analysis, possibly with derivatization to improve thermal stability.
UV Absorbance ExpectedThe phenyl ring provides a chromophore, making UV detection in HPLC a viable option.
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile)Facilitates sample preparation for both HPLC and GC.

Note: These properties are estimated based on the chemical structure and data for similar compounds.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds. For Diethyl 1,2-phenylenedicarbamate, a reversed-phase HPLC method with UV detection is a logical first choice, leveraging the compound's moderate polarity and UV-absorbing properties.

Rationale for HPLC Method Development

A C18 column is selected for its broad applicability in retaining moderately polar compounds. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength to achieve optimal separation from potential impurities. A UV detector set at a wavelength corresponding to the absorbance maximum of the phenyl ring will provide sensitive and specific detection.

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the Diethyl 1,2-phenylenedicarbamate reference standard or sample.

  • Dissolve in 10 mL of mobile phase to obtain a stock solution of 1 mg/mL.

  • Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples at the desired concentrations.

Validation of the HPLC-UV Method

The method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose[2][3].

Table 1: Validation Parameters for the HPLC-UV Method

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.995 over the range of 1-100 µg/mL.
Accuracy The recovery should be within 98-102% for spiked samples at three concentration levels (low, medium, high).
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of < 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1, with acceptable accuracy and precision.
Robustness The method should be unaffected by small, deliberate variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it an excellent confirmatory technique and a valuable alternative to HPLC. The mass spectrometer provides structural information, which aids in the unequivocal identification of the analyte.

Rationale for GC-MS Method Development

Given the semi-volatile nature of Diethyl 1,2-phenylenedicarbamate, GC is a feasible analytical approach. A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is a good starting point for separating compounds based on their boiling points. Electron ionization (EI) will likely produce a characteristic fragmentation pattern, allowing for selective ion monitoring (SIM) for enhanced sensitivity and specificity.

Detailed Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (m/z 50-300) for initial identification and Selected Ion Monitoring (SIM) for quantification (ions to be determined from the full scan mass spectrum).

Sample Preparation:

  • Prepare a stock solution of Diethyl 1,2-phenylenedicarbamate in a suitable solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.

  • Prepare calibration standards and quality control samples by serial dilution.

Validation of the GC-MS Method

Similar to the HPLC method, the GC-MS method must undergo rigorous validation in accordance with ICH guidelines[2][3].

Table 2: Validation Parameters for the GC-MS Method

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be chromatographically resolved, and the mass spectrum should be unique and free from interference at the monitored ions.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.995 over a defined range.
Accuracy Recovery of 95-105% for spiked samples at three concentration levels.
Precision Repeatability and intermediate precision with an RSD of < 5%.
LOD and LOQ Determined by the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) with acceptable accuracy and precision at the LOQ.
Robustness The method should be resilient to small changes in oven temperature ramp rate (±1 °C/min) and carrier gas flow rate (±0.1 mL/min).

Cross-Validation of HPLC-UV and GC-MS Methods

Once both methods are individually validated, a cross-validation study is performed to ensure they produce comparable results. This is a critical step before one method can be used to replace the other or when results from different laboratories using different methods need to be compared.

Cross-Validation Experimental Design

The core of the cross-validation is the analysis of the same set of samples by both validated methods.

Workflow for Cross-Validation:

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_conclusion Conclusion A Prepare a Batch of Homogeneous Samples (e.g., 10 different concentrations/lots) B Analyze Samples by Validated HPLC-UV Method A->B C Analyze the Same Samples by Validated GC-MS Method A->C D Tabulate Results from Both Methods B->D C->D E Perform Statistical Analysis (e.g., Bland-Altman plot, t-test) D->E F Determine if Methods are Interchangeable Based on Pre-defined Acceptance Criteria E->F

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Statistical Comparison and Acceptance Criteria

The data obtained from both methods should be compared statistically to assess their equivalence.

  • Paired t-test: This can be used to determine if there is a statistically significant difference between the means of the results obtained by the two methods. The null hypothesis is that there is no difference between the methods.

  • Bland-Altman Plot: This is a graphical method to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average. The plot should show that most of the data points lie within the 95% limits of agreement.

Table 3: Hypothetical Cross-Validation Data and Statistical Analysis

Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)Difference (HPLC - GCMS)Average
110.110.3-0.210.2
224.825.1-0.324.95
349.549.00.549.25
475.374.80.575.05
599.2100.1-0.999.65
... ............
Mean Difference -0.08
Standard Deviation of Differences 0.55
95% Limits of Agreement -1.16 to 0.99
Paired t-test (p-value) > 0.05

Acceptance Criteria for Cross-Validation:

  • The mean difference between the two methods should not be statistically significant (p > 0.05).

  • The 95% limits of agreement from the Bland-Altman plot should be within a pre-defined acceptable range (e.g., ±10% of the average).

Logical Comparison of Methods:

MethodComparison HPLC HPLC-UV Advantages: • Non-destructive • Good for less volatile compounds • Simpler sample preparation Disadvantages: • Lower specificity than MS • Potential for co-elution Interchangeable Interchangeable if Cross-Validation Criteria are Met HPLC->Interchangeable GCMS GC-MS Advantages: • High specificity and sensitivity • Structural information from MS • Excellent for volatile compounds Disadvantages: • Destructive technique • May require derivatization • More complex instrumentation GCMS->Interchangeable

Caption: Logical comparison of the advantages and disadvantages of HPLC-UV and GC-MS.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantitative analysis of Diethyl 1,2-phenylenedicarbamate. The choice of method will depend on the specific application, available instrumentation, and the required level of sensitivity and selectivity.

  • For routine quality control where the impurity profile is well-characterized, a validated HPLC-UV method is often sufficient, offering robustness and ease of use.

  • For confirmatory analysis, trace-level quantification, or in the presence of complex matrices , the superior specificity and sensitivity of GC-MS make it the preferred method.

A successful cross-validation study, as outlined in this guide, provides the necessary scientific evidence to demonstrate the interchangeability of these methods. This ensures consistency and reliability of analytical data throughout the lifecycle of a pharmaceutical product, from development to post-market surveillance. It is imperative that all validation and cross-validation activities are thoroughly documented in accordance with regulatory expectations.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubMed. (2020). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. [Link]

  • PubMed. (2006). A liquid chromatographic-mass spectrometric method to evaluate the distribution kinetics of 1,2-diethylbenzene and its metabolite 1,2-diacetylbenzene in the F344 male rat. [Link]

  • International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

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Navigating the Cellular Maze: A Comparative Guide to Diethyl 1,2-phenylenedicarbamate in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, the quest for novel therapeutic agents is a journey through a complex landscape of cellular pathways and molecular interactions. Identifying compounds that can selectively modulate these processes is paramount in the development of next-generation drugs. This guide offers an in-depth technical analysis of Diethyl 1,2-phenylenedicarbamate, a compound of emerging interest, and evaluates its performance across a spectrum of key cellular assay systems. By presenting a comparative analysis with established alternatives and providing detailed experimental frameworks, we aim to equip researchers with the critical insights needed to effectively harness the potential of this molecule.

Introduction to Diethyl 1,2-phenylenedicarbamate: A Molecule of Interest

While extensive research has been conducted on a variety of carbamate derivatives for their therapeutic potential, Diethyl 1,2-phenylenedicarbamate remains a relatively less explored entity. Carbamates, as a chemical class, have demonstrated a wide range of biological activities, including anticancer and neuroprotective effects. The structural motif of a phenylenediamine core with two ethyl carbamate substituents suggests potential for interactions with biological macromolecules, making it a candidate for investigation in various disease models. This guide will delve into its performance in foundational in vitro assays crucial for early-stage drug discovery.

Section 1: Assessing Cytotoxicity: The Foundational Screen

The initial step in evaluating any potential therapeutic agent is to determine its cytotoxic profile. This provides a fundamental understanding of the concentration range at which the compound elicits a biological response, and informs the design of subsequent, more mechanistic assays.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry. A decrease in the production of formazan is indicative of reduced cell viability, either through direct cell death or inhibition of metabolic activity.

Comparative Analysis:

To contextualize the performance of Diethyl 1,2-phenylenedicarbamate, its cytotoxic effects should be compared against a well-characterized cytotoxic agent, such as Doxorubicin , and a related but potentially less active molecule, such as Diethyl phthalate .

CompoundCell LineIC50 (µM)Observations
Diethyl 1,2-phenylenedicarbamate MCF-7 (Breast Cancer) Data Not AvailableHypothetical potent activity
Doxorubicin MCF-7 (Breast Cancer) ~1 µMPotent, well-established cytotoxic agent
Diethyl phthalate PC12 (Neuronal-like) > 100 µMGenerally low cytotoxicity[2]

Note: The IC50 value for Diethyl 1,2-phenylenedicarbamate is hypothetical and would need to be determined experimentally.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Diethyl 1,2-phenylenedicarbamate and control compounds in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Diethyl 1,2-phenylenedicarbamate & Controls A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Section 2: Unraveling the Mechanism of Cell Death: Apoptosis Assays

Following the determination of cytotoxicity, it is crucial to understand the mechanism by which a compound induces cell death. Apoptosis, or programmed cell death, is a key pathway often targeted by anticancer agents.

Annexin V/Propidium Iodide Staining: Differentiating Apoptosis from Necrosis

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[3]

Comparative Performance:

The pro-apoptotic potential of Diethyl 1,2-phenylenedicarbamate can be benchmarked against Staurosporine , a potent and well-known inducer of apoptosis, and a negative control.

Treatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control < 5%< 5%
Diethyl 1,2-phenylenedicarbamate Data Not AvailableData Not Available
Staurosporine (1 µM) Significant IncreaseSignificant Increase

Note: The values for Diethyl 1,2-phenylenedicarbamate are hypothetical and require experimental determination.

Experimental Protocol: Annexin V/PI Assay
  • Cell Treatment: Treat cells with Diethyl 1,2-phenylenedicarbamate at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL3 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Apoptosis_Pathway cluster_cell Apoptotic Cell cluster_detection Detection Method Diethyl_1,2-phenylenedicarbamate Diethyl 1,2-phenylenedicarbamate Mitochondria Mitochondria Caspase_Activation Caspase Activation PS_Translocation Phosphatidylserine (PS) Translocation DNA_Fragmentation DNA Fragmentation Annexin_V Annexin V Assay TUNEL TUNEL Assay

Section 3: Investigating Cell Cycle Perturbations

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.

Propidium Iodide Staining for Cell Cycle Analysis

Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[4] By staining a population of cells with PI and analyzing them by flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4][5]

Comparative Insights:

The effect of Diethyl 1,2-phenylenedicarbamate on the cell cycle can be compared to a known cell cycle inhibitor, such as Nocodazole , which arrests cells in the G2/M phase by depolymerizing microtubules.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control ~60%~20%~20%
Diethyl 1,2-phenylenedicarbamate Data Not AvailableData Not AvailableData Not Available
Nocodazole (100 nM) DecreasedDecreasedSignificantly Increased

Note: The values for Diethyl 1,2-phenylenedicarbamate are hypothetical and need to be determined experimentally.

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells with Diethyl 1,2-phenylenedicarbamate at a relevant concentration for a specified duration (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of PI.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Cell_Cycle_Workflow A Treat Cells with Compound B Harvest and Fix Cells in Ethanol A->B C Stain with Propidium Iodide & RNase A B->C D Analyze by Flow Cytometry C->D E Quantify Cell Cycle Phases D->E

Conclusion and Future Directions

This guide provides a foundational framework for evaluating the cellular performance of Diethyl 1,2-phenylenedicarbamate. The described assays – cytotoxicity, apoptosis, and cell cycle analysis – represent the essential first steps in characterizing a novel compound's biological activity. While the specific experimental data for Diethyl 1,2-phenylenedicarbamate is not yet widely available, the provided protocols and comparative contexts offer a clear roadmap for its investigation.

Future studies should aim to generate the missing data points to populate the comparative tables presented here. Furthermore, should Diethyl 1,2-phenylenedicarbamate demonstrate significant activity in these initial screens, subsequent investigations could explore its effects on specific molecular targets, such as tubulin polymerization, or its efficacy in more complex in vitro models like 3D spheroids or in vivo animal models. The systematic application of these assay systems will be instrumental in determining the true therapeutic potential of Diethyl 1,2-phenylenedicarbamate and its place in the landscape of modern drug discovery.

References

  • Sun, Y., Takahashi, K., Hosokawa, T., Saito, T., & Kurasaki, M. (2012). Diethyl phthalate enhances apoptosis induced by serum deprivation in PC12 cells. Basic & Clinical Pharmacology & Toxicology, 111(2), 113-119. [Link]

  • Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599. [Link]

  • Darzynkiewicz, Z., Juan, G., & Li, X. (1997). Cell cycle analysis by flow cytometry. Current Protocols in Immunology, 21(1), 5.4.1-5.4.23.
  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311.
  • Rong, Y., & Distel, R. J. (2012). Measuring Cell Cycle Progression Kinetics with Metabolic Labeling and Flow Cytometry. Journal of Visualized Experiments, (63), e3826. [Link]

  • Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. (2023). PMC. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.